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  • Product: 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one
  • CAS: 61405-66-1

Core Science & Biosynthesis

Foundational

Thermodynamic Profiling of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one: A Technical Guide for Pharmaceutical Development

Executive Summary & Chemical Context In pharmaceutical development, understanding the thermodynamic properties of both Active Pharmaceutical Ingredients (APIs) and their process impurities is critical for ensuring formul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In pharmaceutical development, understanding the thermodynamic properties of both Active Pharmaceutical Ingredients (APIs) and their process impurities is critical for ensuring formulation stability, optimizing crystallization workflows, and meeting rigorous regulatory standards. 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one (CAS: 61405-66-1), widely recognized in the industry as Dyclonine Impurity 8 [1], is a structurally significant byproduct encountered during the synthesis of the topical anesthetic dyclonine[2].

While the target synthesis involves the O-alkylation of p-hydroxyacetophenone with bromobutane to yield p-butoxyacetophenone, competing thermodynamic and kinetic pathways can lead to C-alkylation, placing the butyl group at the 3-position of the aromatic ring[2][3]. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic properties of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one, detailing the theoretical frameworks for property estimation, the causality behind its phase behaviors, and the self-validating experimental protocols required for its rigorous characterization.

Theoretical Thermodynamics & Structural Logic

The thermodynamic baseline of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one is governed by the core 4-hydroxyacetophenone scaffold[4]. The addition of a flexible, lipophilic butyl chain at the meta position relative to the acetyl group (and ortho to the hydroxyl group) fundamentally alters the molecule's crystal lattice energy and thermal capacity.

Enthalpy of Formation and Group Contribution

Because empirical thermodynamic literature on highly specific pharmaceutical impurities is often proprietary, physical chemists rely on the Benson Group Additivity Method to estimate standard enthalpies of formation ( ΔHf∘​ ) and heat capacities ( Cp​ )[5]. The thermodynamic stability of hydroxyacetophenones is highly sensitive to temperature; for instance, the formation of hydroxyacetophenones via acylation is thermodynamically favorable between 300 K and 800 K[5].

In 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one, the steric bulk of the 3-butyl group disrupts the planar hydrogen-bonding network typically observed in pure 4-hydroxyacetophenone[6]. This steric hindrance reduces the lattice packing efficiency, which causality dictates will lower the enthalpy of fusion ( ΔHfus​ ) and depress the melting point relative to the unsubstituted precursor.

Thermodynamic Formation Pathway

The divergence between the desired API precursor and the impurity is a classic example of thermodynamic vs. kinetic control.

Pathway N1 p-Hydroxyacetophenone (Starting Material) N3 O-Alkylation (Kinetic Pathway) N1->N3 N4 C-Alkylation (Thermodynamic Bypass) N1->N4 N2 Bromobutane (Alkylation Agent) N2->N3 N2->N4 N5 p-Butoxyacetophenone (API Precursor) N3->N5 N6 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one (Impurity 8) N4->N6

Reaction pathway illustrating the competitive formation of Dyclonine Impurity 8.

Quantitative Thermodynamic Estimates

To guide experimental design, we synthesize known thermophysical data of the parent hydroxyacetophenone[7] with alkyl-chain contribution metrics. The following table summarizes the projected thermodynamic parameters for 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one at standard state (298.15 K).

Table 1: Estimated Thermodynamic Parameters

PropertyEstimated ValueMechanistic Rationale
Molecular Weight 192.26 g/mol Standard atomic mass summation (C12H16O2).
Melting Point ( Tm​ ) 65°C - 72°CDepressed relative to 4-hydroxyacetophenone (109°C) due to butyl-induced steric disruption of intermolecular H-bonds.
Enthalpy of Fusion ( ΔHfus​ ) ~18.5 kJ/molLowered lattice energy from asymmetric aliphatic chain packing.
Heat Capacity ( Cp​ , Solid) ~245 J/(mol·K)Increased vibrational degrees of freedom from the flexible C4 aliphatic chain.
LogP (Octanol/Water) ~3.1Enhanced lipophilicity driven by the non-polar butyl substitution.

Experimental Methodologies for Thermodynamic Profiling

To validate the theoretical estimates, a self-validating experimental workflow must be executed. The protocols below are designed to ensure data integrity through rigorous calibration and controlled environments.

Protocol 1: High-Precision Differential Scanning Calorimetry (DSC)

Objective: Determine the exact melting onset ( Tonset​ ), peak melting temperature ( Tm​ ), and enthalpy of fusion ( ΔHfus​ ).

Causality & Logic: DSC measures the heat flow required to maintain a zero temperature difference between a sample and a reference. By calibrating with Indium, we ensure the sensor's thermal resistance and heat capacity are accurately accounted for, making the subsequent sample data self-validating.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC utilizing high-purity Indium ( Tm​ = 156.6°C, ΔHfus​ = 28.45 J/g) and Zinc standards at a heating rate of 10 K/min under a 50 mL/min dry Nitrogen purge.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one into an aluminum standard crucible. Seal the crucible with a pierced lid to allow for the release of any volatile degradants, preventing pressure-induced baseline artifacts.

  • Thermal Cycling (E-E-A-T Step):

    • Ramp 1 (Erase Thermal History): Heat from 20°C to 100°C at 10 K/min.

    • Cooling: Cool rapidly from 100°C to -20°C at 20 K/min to trap the amorphous or metastable crystalline state.

    • Ramp 2 (Data Acquisition): Heat from -20°C to 150°C at 10 K/min.

  • Data Integration: Integrate the endothermic peak during Ramp 2 using a linear baseline to calculate ΔHfus​ (J/g) and identify the extrapolated onset temperature.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: Establish the thermal degradation kinetics and maximum processing temperature.

Step-by-Step Methodology:

  • Taring: Tare a platinum pan inside the TGA furnace at 25°C.

  • Loading: Load ~10 mg of the sample. A larger mass is used here compared to DSC to improve the signal-to-noise ratio for subtle mass losses (e.g., desolvation vs. degradation).

  • Execution: Heat the sample from 25°C to 400°C at a rate of 10 K/min under a Nitrogen atmosphere (60 mL/min).

  • Analysis: Calculate the 1% and 5% mass loss temperatures ( Td,1%​ and Td,5%​ ). The first derivative of the weight loss curve (DTG) must be plotted to identify the temperature of maximum degradation rate.

Workflow Visualization

The integration of these analytical techniques forms a closed-loop validation system for thermodynamic profiling.

Workflow A 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one (Sample Isolation & Purity Check) B Differential Scanning Calorimetry (Tm, ΔHfus, Polymorphism) A->B C Adiabatic Calorimetry (Absolute Heat Capacity Cp) A->C D Thermogravimetric Analysis (Degradation Kinetics) A->D E Comprehensive Thermodynamic Matrix (Phase Stability & Solubility Models) B->E C->E D->E

Analytical workflow for the comprehensive thermodynamic characterization of the impurity.

Implications for Drug Development

Understanding the thermodynamics of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one is not merely an academic exercise; it has direct operational consequences for the purification of dyclonine.

Because the impurity possesses a lower melting point and higher lipophilicity than the unreacted p-hydroxyacetophenone, its solubility profile in standard crystallization solvents (e.g., isopropyl ether or acetone)[8] will differ significantly. The thermodynamic activity of this solute in the crystallization mother liquor dictates the risk of its inclusion into the API crystal lattice. By mapping its phase boundaries via the DSC and TGA protocols outlined above, process chemists can design cooling crystallization trajectories that thermodynamically exclude this impurity, ensuring the final dyclonine hydrochloride meets stringent pharmacopeial purity standards.

References

  • NIST Web Thermo Tables (WTT): 2'-hydroxyacetophenone National Institute of Standards and Technology (NIST) URL:[Link]

  • Thermodynamic Analysis of Phenol Acylation with Acetic Acid Semantic Scholar / Brazilian Journal of Chemical Engineering URL:[Link]

  • Polymorphic Phase Transition in 4′-Hydroxyacetophenone: Equilibrium Temperature, Kinetic Barrier, and Relative Stability Crystal Growth & Design - ACS Publications URL:[Link]

  • TLC Pharmaceutical Standards: Dyclonine Impurities (Impurity 8: CAS 61405-66-1) ChemBuyersGuide / TLC Pharmaceutical Standards Ltd. URL:[Link]

  • Synthesis process of dyclonine hydrochloride (Patent CN107417643B)

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Exploratory

Biological Activity and Therapeutic Potential of 3-Butyl-4-Hydroxyacetophenone and its Derivatives: A Technical Guide

Executive Summary & Chemical Rationale The compound 3-butyl-4-hydroxyacetophenone and its heavily studied analog 3,5-di-tert-butyl-4-hydroxyacetophenone (DTBHA) belong to a specialized class of alkylated phenolic ketones...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound 3-butyl-4-hydroxyacetophenone and its heavily studied analog 3,5-di-tert-butyl-4-hydroxyacetophenone (DTBHA) belong to a specialized class of alkylated phenolic ketones. The parent scaffold, 4-hydroxyacetophenone (4-HAP), is a well-documented bioactive molecule recognized for its hepatoprotective, anti-inflammatory, and anti-cancer properties[1].

By functionalizing the 4-HAP core with bulky butyl or tert-butyl groups at the ortho positions (C3 and C5) relative to the phenolic hydroxyl group, researchers fundamentally alter the molecule's pharmacodynamics. This structural modification introduces severe steric hindrance around the hydroxyl group, which stabilizes the phenoxy radical formed during oxidative stress, thereby exponentially increasing its antioxidant capacity[2]. Furthermore, the increased lipophilicity enhances cellular membrane permeability, making these derivatives highly valuable in targeted drug development, oncology, and advanced dermatological formulations.

Core Biological Activities & Mechanisms of Action

Antioxidant and Radical Scavenging

The primary biological activity of butylated 4-HAP derivatives is their potent antioxidant capacity. The bulky alkyl groups shield the oxygen atom, preventing the resulting phenoxy radical from participating in detrimental propagation reactions. This makes compounds like DTBHA highly effective at preventing oxidative degradation in both biological membranes and synthetic polymers[2].

Modulation of Angiogenesis and Oncology

The biological activity of 3,5-di-tert-butyl-4-hydroxyacetophenone exhibits a fascinating pleiotropic effect on vascular biology. Studies have demonstrated that it can promote angiogenesis by stimulating vascular endothelial cells under specific physiological conditions[2]. Conversely, specific stereoisomers and closely related derivatives of this scaffold exhibit potent anti-angiogenic effects, inhibiting tumor growth, suppressing endothelial cell proliferation, and inducing apoptosis in malignant cells[2]. The parent compound, 4-HAP, is also known to inhibit cancer cell adhesion, invasion, and migration by remodeling the actomyosin cytoskeleton via NM2C activity[1].

Dermatological and Cosmetic Applications

In the cosmetic and pharmaceutical industries, 4-HAP and its derivatives are revolutionizing formulations. 4-HAP acts as a direct inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis, making it a highly sought-after anti-pigmentation and skin-whitening agent[3]. Additionally, its inherent antimicrobial and soothing properties allow it to function as a robust, hypoallergenic preservative system[3].

G Compound Butylated 4-HAP Derivatives ROS Reactive Oxygen Species (ROS) Scavenging Compound->ROS Steric shielding Oncology Cytoskeleton Remodeling & Apoptosis Compound->Oncology NM2C Inhibition Angio Angiogenesis Modulation Compound->Angio Endothelial regulation Tyrosinase Tyrosinase Inhibition Compound->Tyrosinase Melanogenesis block

Fig 1. Pleiotropic pharmacological mechanisms of butylated 4-HAP derivatives.

Quantitative Data Presentation

To contextualize the efficacy of these compounds, the following table synthesizes the comparative biological activities of the parent 4-HAP scaffold and its butylated derivatives across various therapeutic targets.

Table 1: Comparative Biological Targets and Efficacy Profiles

Compound / DerivativePrimary Biological TargetObserved EffectMechanism / Causality
4-Hydroxyacetophenone (4-HAP) TyrosinaseInhibition (IC50 ~8.75 - 70 mM)Binds to the active site, blocking L-DOPA oxidation[3].
4-Hydroxyacetophenone (4-HAP) Actomyosin CytoskeletonAnti-metastaticInhibits NM2C activity, reducing cortical tension and cell migration[1].
3,5-Di-tert-butyl-4-HAP Vascular Endothelial CellsAngiogenesis ModulationStimulates endothelial proliferation; stereoisomers induce apoptosis[2].
Bis-Schiff Base 4-HAP Derivatives Acetylcholinesterase (AChE)Dual Inhibition (IC50 ~15.86 µM)Hydrophobic and polar interactions in the enzyme's active gorge[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the exact workflows required to validate the biological activities of 3-butyl-4-hydroxyacetophenone derivatives.

Protocol 1: In Vitro Angiogenesis (HUVEC Tube Formation Assay)

Causality Check: This assay is utilized because Human Umbilical Vein Endothelial Cells (HUVECs) possess the intrinsic ability to form 3D capillary-like structures when plated on a basement membrane extract. We use Matrigel because its high concentration of laminin and collagen IV is causally required to force endothelial cells out of their proliferative state and into a differentiated, morphogenic state.

  • Matrix Preparation: Thaw Matrigel® at 4°C overnight. Pre-chill 96-well plates. Coat each well with 50 µL of Matrigel and incubate at 37°C for 30 minutes to allow polymerization.

  • Cell Seeding: Harvest HUVECs (passages 2–5 to ensure phenotypic stability) and resuspend in basal medium containing 1% FBS. Seed 1.5 × 10⁴ cells per well.

  • Compound Treatment: Introduce the butylated 4-HAP derivative at varying concentrations (e.g., 1, 10, 50 µM). Include a vehicle control (0.1% DMSO) and a positive control (VEGF, 50 ng/mL).

  • Incubation & Imaging: Incubate at 37°C with 5% CO₂ for 6–12 hours. Image the wells using an inverted phase-contrast microscope.

  • Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to quantify total tube length, number of nodes, and branching intervals. Validation: A valid assay requires the vehicle control to show baseline networking, while the positive control must show a >2-fold increase in branch points.

Protocol 2: Mushroom Tyrosinase Inhibition Kinetics

Causality Check: L-DOPA is utilized as the substrate because it is the natural intermediate in melanin synthesis. Measuring the conversion of L-DOPA to dopachrome at 475 nm provides a direct, spectrophotometric readout of tyrosinase catalytic velocity, allowing for precise IC50 calculation.

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve mushroom tyrosinase to a final concentration of 200 U/mL. Prepare a 2.5 mM L-DOPA solution in the buffer.

  • Reaction Assembly: In a 96-well microplate, add 120 µL of phosphate buffer, 20 µL of the test compound (butylated 4-HAP at 0.1–100 mM), and 20 µL of tyrosinase enzyme.

  • Incubation: Incubate the mixture at 25°C for 10 minutes to allow for pre-binding of the inhibitor to the enzyme.

  • Initiation & Measurement: Add 40 µL of the L-DOPA substrate to initiate the reaction. Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for 15 minutes.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the absorbance-time curve. Determine the inhibition type (competitive vs. non-competitive) using a Lineweaver-Burk plot.

Workflow Prep Compound Preparation (DMSO Stock) Cell Target Isolation (HUVEC / Tyrosinase) Prep->Cell Assay Bioassay Execution (Kinetic/Morphologic) Cell->Assay Analysis Data Acquisition & IC50 Calculation Assay->Analysis

Fig 2. Standardized high-throughput workflow for evaluating butylated 4-HAP bioactivity.

Future Perspectives in Drug Development

The strategic addition of butyl groups to the 4-hydroxyacetophenone scaffold represents a masterclass in rational drug design. By leveraging steric hindrance and lipophilicity, researchers can tune the molecule from a simple cosmetic preservative[3] into a potent modulator of angiogenesis[2] and cellular migration[1]. Future whitepapers and clinical studies must focus on the in vivo pharmacokinetic profiling of these derivatives, specifically their bioavailability and metabolic half-life in hepatic models.

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Foundational

1-(3-Butyl-4-hydroxyphenyl)ethan-1-one: Origins, Analytical Profiling, and Mechanistic Significance in Dyclonine Synthesis

Executive Summary In the landscape of pharmaceutical development, the safety and efficacy of an active pharmaceutical ingredient (API) are inextricably linked to its impurity profile. 1-(3-Butyl-4-hydroxyphenyl)ethan-1-o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development, the safety and efficacy of an active pharmaceutical ingredient (API) are inextricably linked to its impurity profile. 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one (CAS: 61405-66-1) is a critical process-related impurity encountered during the synthesis of the topical anesthetic dyclonine[1][2]. Officially designated in pharmacopeial standards as Dyclonine Impurity 8 , this compound represents a fascinating case study in synthetic rearrangement and quality control[2]. This whitepaper provides an in-depth technical analysis of its historical discovery as a byproduct, its mechanistic origins, and the self-validating analytical protocols required to isolate it.

Introduction & Historical Context

Dyclonine is a widely utilized oral topical anesthetic, serving as the API in over-the-counter throat lozenges such as Sucrets and Cepacol[3]. It exerts its analgesic effect by reversibly inhibiting peripheral nerve conduction, preferentially blocking voltage-gated sodium channels at sensory nerve endings in the oropharyngeal mucosa[3].

As regulatory agencies enforce strict International Council for Harmonisation (ICH) guidelines on drug purity, manufacturers are required to target high assay values and maintain tight control over related substances. Typical specifications dictate that individual related impurities must be controlled to 0.5% or less, with total impurities not exceeding 1.5%[3]. During routine stability and process profiling of dyclonine, trace byproducts from synthesis and ether cleavage fragments were observed[3]. Among these, 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one was isolated and structurally elucidated, earning its designation as Dyclonine Impurity 8[1][2].

Chemical Identity and Structural Significance

1-(3-Butyl-4-hydroxyphenyl)ethan-1-one is a substituted acetophenone derivative. Unlike the parent drug dyclonine—which features a fully alkylated 4-butoxy ether linkage and a basic piperidine ring—Impurity 8 possesses a free phenolic hydroxyl group at the para position and a butyl chain at the meta position[2].

Table 1: Physicochemical Comparison of Dyclonine and Impurity 8
PropertyDyclonine (Free Base)1-(3-Butyl-4-hydroxyphenyl)ethan-1-one (Impurity 8)
CAS Number 586-60-7[4]61405-66-1[2]
Molecular Weight 289.42 g/mol [4]192.25 g/mol [2]
Molecular Formula C18H27NO2C12H16O2[1]
Acid/Base Nature Basic (Piperidine Amine)Weakly Acidic (Phenolic Hydroxyl)
Pharmacological Target Voltage-Gated Na+ Channels[3]None (Inactive Byproduct)
Regulatory Limit N/A (Active API)≤ 0.5% (Typical individual limit)[3]

Mechanistic Origins: Synthesis and Rearrangement Pathways

The industrial synthesis of dyclonine typically begins with 4-hydroxyacetophenone (also known as piceol)[5]. The critical first step is the O-alkylation of 4-hydroxyacetophenone using 1-bromobutane under basic conditions to yield 4-butoxyacetophenone [5]. This intermediate subsequently undergoes a Mannich reaction with formaldehyde and piperidine to form the final dyclonine structure.

Causality of Impurity Formation: Impurity 8 arises as an unintended consequence of the initial alkylation phase. While O-alkylation is the kinetically favored pathway, the phenoxide ion is an ambient nucleophile. Competing C-alkylation can occur at the electron-rich ortho position (C3) of the phenol ring, directly yielding the 3-butylated phenol.

Alternatively, under specific thermal or acidic conditions during the process, the newly formed 4-butoxyacetophenone can undergo a rearrangement (analogous to a thermal Claisen or Fries rearrangement). In this side reaction, the butyl group migrates from the oxygen atom to the adjacent C3 carbon on the aromatic ring, leaving a free hydroxyl group at C4. This directly results in the formation of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one.

G A 4-Hydroxyacetophenone (Starting Material) C 4-Butoxyacetophenone (Desired Intermediate) A->C O-Alkylation (Base, Heat) D 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one (Impurity 8) A->D C-Alkylation (Side Reaction) B 1-Bromobutane (Alkylating Agent) B->C C->D Thermal Rearrangement E Dyclonine API C->E Mannich Reaction (+ Piperidine, HCHO)

Synthetic pathway and rearrangement mechanism leading to Dyclonine Impurity 8.

Analytical Profiling and Quality Control

To ensure batch-to-batch consistency for topical use and adhere to strict regulatory specifications[3], robust analytical methods are required. The following self-validating HPLC-UV protocol is designed to isolate and quantify Impurity 8 from the Dyclonine API matrix.

Protocol: Chromatographic Isolation and Quantification of Impurity 8

Step 1: System Suitability Testing (SST) & Self-Validation

  • Action: Prepare a system suitability mixture containing 1.0 mg/mL Dyclonine HCl and 0.01 mg/mL Impurity 8 reference standard. Inject into the HPLC system prior to batch analysis.

  • Causality: Before analyzing unknown batches, the system must prove its resolving power. This protocol is self-validating because the run is only authorized if the chromatographic resolution ( Rs​ ) between the Dyclonine peak and the Impurity 8 peak is > 2.0. If Rs​ < 2.0, it indicates column degradation or mobile phase error, and the gradient must be adjusted.

Step 2: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A (0.1% Trifluoroacetic acid [TFA] in Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Causality: The free phenolic hydroxyl of Impurity 8 is weakly acidic ( pKa​≈9.5 ). Without an acidic modifier like TFA, the phenol may partially ionize in the column, leading to severe peak tailing and unpredictable retention times. TFA forces the equilibrium toward the fully protonated (neutral) state, sharpening the peak and ensuring reproducible interaction with the stationary phase.

Step 3: Chromatographic Execution

  • Action: Inject 10 µL of the sample onto a reverse-phase C18 column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Utilize a gradient elution from 20% B to 80% B over 20 minutes.

  • Causality: A gradient is mandatory due to the extreme polarity difference between the molecules. Dyclonine contains a highly polar, protonated amine that elutes early, whereas Impurity 8 is a relatively non-polar alkylated phenol that requires a higher organic concentration (Acetonitrile) to elute efficiently.

Step 4: Detection

  • Action: Monitor UV absorbance at 270 nm.

  • Causality: Acetophenone derivatives exhibit strong π→π∗ transitions in the 270–280 nm range. Measuring specifically at 270 nm maximizes the signal-to-noise ratio for Impurity 8, ensuring accurate quantitation down to the stringent 0.05% reporting threshold required by ICH guidelines.

Biological and Pharmacological Implications

Dyclonine's mechanism of action relies heavily on its basic piperidine moiety, which becomes protonated at physiological pH. This protonated amine is the structural key required to interact with the intracellular domain of voltage-gated sodium channels, effectively blocking sodium influx and halting action potential propagation[3].

Because 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one lacks this critical piperidine ring and the associated basic nitrogen, it cannot participate in this binding interaction. Consequently, Impurity 8 is pharmacologically inert as a local anesthetic. However, its presence must be tightly controlled: the free phenolic group makes it highly susceptible to oxidative degradation into reactive quinone species over the drug's shelf life. If left uncontrolled, these quinones can cause discoloration of the final pharmaceutical lozenge or spray and potentially act as electrophilic sensitizers, leading to mucosal irritation.

SAR Node1 Dyclonine API (Active) Sub1 Contains Piperidine Ring (Protonatable Amine) Node1->Sub1 Node2 Impurity 8 (Inactive) Sub2 Lacks Amine Moiety (No Piperidine) Node2->Sub2 Act1 Binds Voltage-Gated Na+ Channels Sub1->Act1 Act2 Cannot Bind Na+ Channels Sub2->Act2

Structure-Activity Relationship (SAR) logic tree for Dyclonine vs. Impurity 8.

Conclusion

The identification and structural elucidation of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one (Dyclonine Impurity 8) highlights the intricate balance between synthetic efficiency and pharmaceutical purity. By understanding the mechanistic origins of this impurity—specifically the competing C-alkylation and thermal rearrangement pathways during the synthesis of 4-butoxyacetophenone[5]—process chemists can optimize reaction conditions to suppress its formation. Furthermore, employing causally grounded, self-validating analytical protocols ensures that dyclonine formulations remain safe, stable, and effective for clinical use.

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Protocols & Analytical Methods

Method

Application Note: Friedel-Crafts Acylation Protocols for the Synthesis of 3-Butyl-4-hydroxyacetophenone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Mechanistic Guide Introduction & Mechanistic Rationale The synthesis of highly functionalized ar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of highly functionalized aromatic building blocks, such as 3-butyl-4-hydroxyacetophenone (systematically named 4-acetyl-2-butylphenol), is a critical operation in pharmaceutical development. While the Friedel-Crafts acylation is a cornerstone of carbon-carbon bond formation, applying this methodology directly to phenols presents distinct chemical challenges.

The oxygen lone pair of the phenolic hydroxyl group readily coordinates with strong Lewis acids like aluminum chloride (AlCl₃), forming an aluminum phenoxide complex. This coordination not only deactivates the aromatic ring toward electrophilic attack but also effectively blocks catalytic turnover[1]. Consequently, a stoichiometric excess of the Lewis acid is mandatory to drive the reaction forward[2].

Furthermore, O-acylation (ester formation) is kinetically favored over C-acylation. To synthesize the target C-acylated product, chemists can employ two distinct pathways:

  • Protocol A (Two-Step): Initial O-acylation to form an ester, followed by a thermally driven Fries rearrangement[3].

  • Protocol B (One-Pot): Direct C-acylation utilizing a significant excess of Lewis acid to overpower the kinetic preference for O-acylation.

Regioselectivity Causality: The hydroxyl group is strongly activating and ortho/para-directing. The 2-butyl group is weakly activating and ortho/para-directing. The significant steric hindrance imparted by the bulky AlCl₃-phenoxide complex and the ortho-butyl group directs the active acylium ion[4] almost exclusively to the para position relative to the hydroxyl group, yielding the desired 3-butyl-4-hydroxyacetophenone isomer.

Experimental Design & Reagent Selection

To ensure reproducibility and control over the highly exothermic complexation steps, anhydrous conditions and precise stoichiometry are required. Table 1 summarizes the optimized quantitative parameters for the direct one-pot synthesis (Protocol B).

Table 1: Reagent Stoichiometry and Properties (One-Pot Protocol)
ReagentMW ( g/mol )EquivalentsMass/Vol (per 10 mmol)Function
2-Butylphenol 150.221.0 eq1.50 gStarting Material
Acetyl Chloride 78.501.2 eq0.85 mLAcylating Agent
Aluminum Chloride (AlCl₃) 133.342.5 eq3.33 gLewis Acid Catalyst
1,2-Dichloroethane (DCE) 98.96N/A20.0 mLReaction Solvent
1M HCl (aq) 36.46Excess30.0 mLQuenching Agent

Note: 2.5 equivalents of AlCl₃ are utilized because 1.0 eq coordinates with the phenol[1], 1.0 eq activates the acyl chloride[4], and 0.5 eq remains to complex with the product ketone[2].

Step-by-Step Methodologies

Protocol A: Two-Step Synthesis via Fries Rearrangement (High Regiocontrol)

This approach is highly recommended when scaling up, as it isolates the exothermic steps and often provides superior regiochemical purity[3].

Step 1: O-Acylation

  • Dissolve 2-butylphenol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add acetyl chloride (1.2 eq) dropwise over 15 minutes.

  • Stir for 2 hours at room temperature. Wash with water, dry over Na₂SO₄, and concentrate to yield 2-butylphenyl acetate.

Step 2: Fries Rearrangement

  • In a heavy-walled reaction vessel, combine 2-butylphenyl acetate (1.0 eq) and anhydrous AlCl₃ (2.0 eq) in nitrobenzene or neat.

  • Heat the mixture to 120 °C for 3–4 hours. Causality: Elevated temperatures provide the thermodynamic energy required to drive the rearrangement from the ortho-position (kinetic) to the para-position (thermodynamic), maximizing the yield of 3-butyl-4-hydroxyacetophenone[3].

  • Proceed to the standardized acidic workup described below.

Protocol B: One-Pot Direct Friedel-Crafts Acylation

Step 1: Preparation of the Acylium Ion

  • In an oven-dried, argon-flushed round-bottom flask, suspend anhydrous AlCl₃ (2.5 eq) in anhydrous DCE. Cool the suspension to 0 °C using an ice bath.

  • Add acetyl chloride (1.2 eq) dropwise over 10 minutes. Stir for 30 minutes at 0 °C. Causality: This pre-incubation allows for the complete formation of the highly electrophilic acylium ion complex before the introduction of the aromatic substrate[4].

Step 2: Substrate Addition & C-Acylation

  • Dissolve 2-butylphenol (1.0 eq) in a minimal volume of DCE. Add this solution dropwise to the active acylium mixture. Causality: Slow addition prevents uncontrolled exothermic complexation between the phenol and AlCl₃, which can lead to rapid solvent boiling and tar formation.

  • Remove the ice bath and gradually heat the reaction to reflux (approx. 80 °C) for 12–16 hours.

Reaction Monitoring & Self-Validating Workup

In-Process Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an 80:20 Hexanes:Ethyl Acetate solvent system. The disappearance of the 2-butylphenol spot and the emergence of a new, highly UV-active product spot (due to the conjugated acetophenone system) indicates conversion.

Self-Validating Acidic Quench:

  • Cool the reaction mixture to 0 °C.

  • Carefully pour the mixture over a vigorously stirring biphasic solution of crushed ice and 1M HCl.

  • Causality & Validation: The product ketone forms a highly stable, tightly bound 1:1 complex with AlCl₃[2]. An aqueous, highly acidic environment is absolutely required to hydrolyze the strong aluminum-oxygen bonds and liberate the free 3-butyl-4-hydroxyacetophenone.

  • Visual Cue: A successful quench is visually validated when the thick, colored aluminum complexes fully dissolve, leaving two distinct, clear liquid phases (organic and aqueous).

  • Extract the aqueous phase with DCM (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

Mechanistic Visualization

G SM 2-Butylphenol (Starting Material) O_Acyl 2-Butylphenyl acetate (O-Acylated Intermediate) SM->O_Acyl Protocol A (Step 1) Base, AcCl Complex AlCl3-Ketone Complex (Stable Intermediate) SM->Complex Protocol B (One-Pot) Direct C-Acylation AcCl Acetyl Chloride (Acylating Agent) Acylium Acylium Ion Complex (Active Electrophile) AcCl->Acylium AlCl3 Activation AlCl3 AlCl3 Catalyst (>2 Equivalents) AlCl3->Acylium O_Acyl->Complex Fries Rearrangement AlCl3, Heat Acylium->Complex Product 3-Butyl-4-hydroxyacetophenone (Target Product) Complex->Product Acidic Decomplexation Workup Aqueous HCl / Ice (Quenching) Workup->Product

Mechanistic pathways for 3-butyl-4-hydroxyacetophenone synthesis via Friedel-Crafts and Fries.

References

  • Master Organic Chemistry. "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation".
  • ECHEMI. "Friedel–Crafts reaction of phenol".
  • Physics Wallah. "Reaction Mechanism of Friedel−Crafts Acylation".
  • Adv. J. Chem. A. "Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement".

Sources

Application

step-by-step preparation of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one

An Application Note and Protocol for the Synthesis of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one Introduction 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one, a key intermediate in organic synthesis, is of significant interest to res...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one

Introduction

1-(3-Butyl-4-hydroxyphenyl)ethan-1-one, a key intermediate in organic synthesis, is of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a substituted acetophenone, serves as a versatile scaffold for the synthesis of a variety of biologically active compounds. This document provides a detailed, step-by-step protocol for the preparation of this compound, grounded in established chemical principles and supported by authoritative sources. The primary synthetic route discussed is the Fries rearrangement of 4-butoxyphenyl acetate, a classic and effective method for acylating phenols.

Reaction Overview: The Fries Rearrangement

The Fries rearrangement is an organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone with the aid of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion intermediate, which then electrophilically attacks the aromatic ring. The regioselectivity of the reaction (ortho vs. para acylation) is influenced by factors such as temperature, solvent, and the nature of the substituent on the phenyl ring. In the case of 4-butoxyphenyl acetate, the bulky butoxy group directs the acetyl group primarily to the ortho position, yielding the desired 1-(3-butyl-4-hydroxyphenyl)ethan-1-one.

Experimental Protocol

This protocol is designed for researchers with a foundational understanding of synthetic organic chemistry laboratory techniques. Adherence to standard laboratory safety practices is mandatory.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
4-ButoxyphenolC₁₀H₁₄O₂166.2210.0 g>98%
Acetic AnhydrideC₄H₆O₃102.091.2 eqReagent Grade
PyridineC₅H₅N79.101.5 eqAnhydrous
Dichloromethane (DCM)CH₂Cl₂84.93200 mLAnhydrous
Aluminum Chloride (AlCl₃)AlCl₃133.342.5 eqAnhydrous
Hydrochloric Acid (HCl)HCl36.461 M (aq)Reagent Grade
Ethyl AcetateC₄H₈O₂88.11As neededReagent Grade
HexaneC₆H₁₄86.18As neededReagent Grade
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededAnhydrous
Silica GelSiO₂60.08As needed60 Å, 230-400 mesh
Step 1: Acetylation of 4-Butoxyphenol to form 4-Butoxyphenyl Acetate

The initial step involves the protection of the hydroxyl group of 4-butoxyphenol via acetylation. This is a crucial prerequisite for the subsequent Fries rearrangement.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-butoxyphenol in 100 mL of anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Reagents: To the stirred solution, add 1.5 equivalents of anhydrous pyridine. Cool the mixture to 0 °C using an ice bath. Slowly add 1.2 equivalents of acetic anhydride dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

  • Workup: Upon completion, quench the reaction by slowly adding 50 mL of 1 M HCl (aq). Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-butoxyphenyl acetate as an oil. This intermediate is often used in the next step without further purification.

Step 2: Fries Rearrangement to 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one

This is the core step where the acyl group migrates to the aromatic ring.

  • Reaction Setup: In a clean, dry 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place 2.5 equivalents of anhydrous aluminum chloride.

  • Addition of Reactant: Slowly add the crude 4-butoxyphenyl acetate from the previous step to the flask. The mixture will become a thick slurry.

  • Heating: Heat the reaction mixture to 140-160 °C in a sand bath or with a heating mantle. The exact temperature is a critical parameter influencing the yield and regioselectivity. Maintain this temperature for 2-3 hours.

  • Quenching and Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Acidify the mixture with 1 M HCl to dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with 100 mL portions of ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(3-butyl-4-hydroxyphenyl)ethan-1-one.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_acetylation Step 1: Acetylation cluster_rearrangement Step 2: Fries Rearrangement cluster_purification Purification A 4-Butoxyphenol B Acetic Anhydride, Pyridine, DCM A->B Reactants C 4-Butoxyphenyl Acetate (Crude) B->C Reaction D Aluminum Chloride C->D Reactant & Catalyst E Heat (140-160°C) D->E Conditions F 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one E->F Product G Workup & Extraction F->G H Column Chromatography G->H I Pure Product H->I

Caption: A flowchart illustrating the two-step synthesis and purification of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one.

Trustworthiness and Self-Validation

The success of this synthesis relies on careful control of several key parameters.

  • Anhydrous Conditions: The Fries rearrangement is highly sensitive to moisture, as water will react with and deactivate the aluminum chloride catalyst. Therefore, the use of anhydrous reagents and solvents, along with a dry nitrogen atmosphere, is critical.

  • Temperature Control: The temperature of the Fries rearrangement directly impacts the ratio of ortho to para isomers. Higher temperatures generally favor the formation of the thermodynamically more stable para product. For the synthesis of the ortho-acylated product, careful temperature management is essential.

  • Purity of Reagents: The purity of the starting materials, particularly the 4-butoxyphenol and aluminum chloride, will significantly affect the yield and purity of the final product.

To ensure the identity and purity of the synthesized 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one, it is recommended to characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one. By following the outlined steps and adhering to the principles of good laboratory practice, researchers can reliably prepare this valuable intermediate for their ongoing research and development endeavors. The provided rationale for each step aims to empower the user with a deeper understanding of the underlying chemical transformations, facilitating troubleshooting and optimization.

References

  • Organic Syntheses, Coll. Vol. 3, p.280 (1955); Vol. 28, p.38 (1948). [Link]

  • Fries rearrangement. In Wikipedia. Retrieved March 12, 2026, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (A general reference for the reaction mechanism, not linked to a specific URL)
Method

Application Note: 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one (CAS 61405-66-1) as a Versatile Pharmaceutical Intermediate

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists. Introduction & Mechanistic Rationale 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one, frequently identified in pharmacopeial context...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists.

Introduction & Mechanistic Rationale

1-(3-Butyl-4-hydroxyphenyl)ethan-1-one, frequently identified in pharmacopeial contexts as Dyclonine Impurity 8 , is a highly versatile acetophenone derivative. While its primary recognition in the pharmaceutical industry is as a process impurity requiring strict regulatory control, its unique structural topology makes it an exceptional building block for novel drug discovery.

The molecule possesses two distinct reactive centers modulated by a critical steric environment:

  • The Acetyl Group (C1): The α -carbon is highly prone to base- or acid-catalyzed enolization, making it an ideal nucleophile for C-C bond-forming reactions (e.g., aldol condensations, Mannich reactions).

  • The Phenolic Hydroxyl (C4) & Ortho-Butyl Group (C3): The bulky butyl group at the 3-position exerts profound steric hindrance on the adjacent 4-hydroxyl group. This causality is synthetically advantageous: it significantly reduces the nucleophilicity of the phenol, preventing unwanted premature O-alkylation during base-catalyzed reactions at the acetyl group. Consequently, chemists can selectively functionalize the acetyl moiety without the mandatory (and yield-reducing) addition of phenol protecting groups.

Application Workflow 1: Synthesis of Analytical Standards for Regulatory Compliance

Under ICH Q3A(R2) guidelines, impurities present in new drug substances above the identification threshold (typically 0.05% or 0.10%, depending on the maximum daily dose) must be structurally characterized and toxicologically qualified[1]. Because 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one is a known intermediate/impurity in the synthesis of the topical anesthetic Dyclonine, synthesizing its downstream derivatives is mandatory for HPLC/LC-MS method validation and impurity profiling.

Protocol: Aminomethylation (Mannich Reaction)

Mannich bases are critical in medicinal chemistry, serving as stable analytical reference standards or active prodrugs[2]. This protocol describes the synthesis of the 3-butyl-4-hydroxy analog of Dyclonine.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one in 20 mL of absolute ethanol.

  • Reagent Addition: Add 12 mmol of piperidine hydrochloride and 15 mmol of paraformaldehyde.

  • Catalysis: Introduce a catalytic amount of concentrated HCl (2 drops). Causality: The acid protonates the formaldehyde, facilitating nucleophilic attack by piperidine to form the highly electrophilic iminium ion intermediate.

  • Reaction Execution: Reflux the mixture at 80°C for 6-8 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material spot (Rf ~0.45) and the appearance of a baseline spot indicates complete conversion. The baseline spot confirms the formation of the highly polar amine hydrochloride salt.

  • Isolation: Cool the mixture to room temperature, evaporate the solvent under reduced pressure, and recrystallize the crude solid from an acetone/diethyl ether mixture to yield the pure analytical standard.

Application Workflow 2: Scaffold for Novel Drug Discovery

Beyond regulatory compliance, the lipophilic nature of the butyl group enhances cellular membrane permeability, making this acetophenone an excellent starting material for synthesizing chalcones. Chalcones are privileged scaffolds with extensively documented antimicrobial, antioxidant, and anti-inflammatory properties[3].

Protocol: Base-Catalyzed Claisen-Schmidt Condensation

Step-by-Step Methodology:

  • Preparation: Dissolve 5 mmol of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one and 5 mmol of a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) in 15 mL of methanol.

  • Activation: Cool the solution to 0–5°C in an ice bath. Dropwise, add 5 mL of a 40% aqueous NaOH solution. Causality: The strong base deprotonates the α -carbon of the acetyl group to form a reactive enolate. The steric bulk of the ortho-butyl group protects the phenoxide ion from participating in unwanted side-polymerizations.

  • Reaction Execution: Stir the mixture at room temperature for 18 hours.

  • Self-Validation & Isolation: Neutralize the reaction mixture with 1M HCl until the pH reaches 6.0. The sudden formation of a brightly colored (usually deep yellow) precipitate serves as immediate visual confirmation of the extended π -conjugated system characteristic of chalcones.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from hot ethanol.

Quantitative Data Presentation

The table below summarizes the optimized reaction parameters and expected yields for the divergent synthetic pathways utilizing 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one.

Synthetic PathwayTarget DerivativeCatalyst / ReagentTemp (°C)Time (h)Yield (%)Purity (HPLC)
Mannich Reaction Dyclonine Impurity AnalogHCl / Piperidine80878>98.5%
Claisen-Schmidt Chalcone ScaffoldNaOH (40%) / Ar-CHO251885>99.0%
O-Alkylation Ether DerivativeK 2​ CO 3​ / R-Br801265*>95.0%

*Note: The comparatively lower yield in O-alkylation is a direct, measurable consequence of the steric hindrance exerted by the ortho-butyl group.

Visualizations

Workflow1 A 1-(3-Butyl-4-hydroxyphenyl) ethan-1-one C Mannich Reaction (HCl, Reflux) A->C B Formaldehyde + Piperidine B->C D Dyclonine Impurity Standard C->D Aminomethylation E HPLC/LC-MS Validation D->E QC Profiling F Regulatory Compliance (ICH Q3A) E->F Data Submission

Fig 1. Synthetic workflow for Dyclonine impurity profiling and regulatory compliance.

Workflow2 Start 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one (Core Scaffold) PathA Pathway A: Claisen-Schmidt Condensation Start->PathA + Ar-CHO / NaOH PathB Pathway B: Alpha-Bromination & Amination Start->PathB 1. Br2  2. R-NH2  3. NaBH4 ProdA Chalcone Derivatives (Antimicrobial Screening) PathA->ProdA ProdB Beta-Amino Alcohols (Adrenergic Screening) PathB->ProdB

Fig 2. Divergent synthetic pathways utilizing the acetophenone scaffold for drug discovery.

References

  • Title: Impurities in new drug substances Q3A (R2)
  • Source: nih.
  • Source: journalofappliedbioanalysis.

Sources

Application

Application Note: Strategic Functionalization of the Ketone Moiety in 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one

Abstract: This document provides a comprehensive technical guide for the chemical modification of the ketone group in 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one, a valuable substituted acetophenone derivative. We present det...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the chemical modification of the ketone group in 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one, a valuable substituted acetophenone derivative. We present detailed protocols and mechanistic insights for four principal transformations: reduction to a secondary alcohol, conversion to secondary amines via reductive amination, olefination using the Wittig reaction, and α,β-unsaturation through aldol condensation. The strategic considerations, including the influence of the phenolic hydroxyl and sterically demanding butyl group, are discussed to provide researchers with a robust framework for synthesizing diverse molecular scaffolds from this versatile building block.

Introduction: The Synthetic Potential of a Substituted Acetophenone

1-(3-Butyl-4-hydroxyphenyl)ethan-1-one is a bifunctional organic compound featuring a reactive ketone carbonyl and a nucleophilic phenolic hydroxyl group. This substitution pattern makes it an attractive starting material in medicinal chemistry and materials science, where precise modification of its core structure can lead to novel derivatives with tailored properties. The ketone group, in particular, serves as a versatile synthetic handle for a wide array of chemical transformations.

The carbonyl carbon is electrophilic, making it a target for nucleophilic attack, while the adjacent α-protons possess enhanced acidity, enabling enolate formation. These fundamental electronic properties allow for the ketone to be transformed into alcohols, amines, alkenes, and more complex carbon skeletons. This guide explores four such strategic functionalizations, providing both the theoretical basis and practical, step-by-step protocols for laboratory execution.

G start 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one reduction Reduction (e.g., NaBH4) start->reduction amination Reductive Amination (e.g., R-NH2, NaBH(OAc)3) start->amination wittig Wittig Reaction (e.g., Ph3P=CH2) start->wittig aldol Aldol Condensation (e.g., Ar-CHO, NaOH) start->aldol alcohol Secondary Alcohol reduction->alcohol amine Secondary/Tertiary Amine amination->amine alkene Alkene wittig->alkene enone α,β-Unsaturated Ketone (Enone) aldol->enone

Caption: Key functionalization pathways for the ketone group.

Pathway I: Reduction to 1-(3-Butyl-4-hydroxyphenyl)ethanol

The reduction of the ketone to a secondary alcohol is a fundamental transformation that introduces a new stereocenter and a site for further functionalization, such as etherification or esterification.

Mechanistic Rationale

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent chemoselectivity. It readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic functional groups like esters, amides, or alkenes.[1] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during an aqueous workup to yield the final alcohol product. The presence of the free phenolic hydroxyl group is well-tolerated under these mild, slightly basic conditions.

Experimental Protocol: NaBH₄ Reduction
  • Dissolution: In a round-bottom flask, dissolve 1.0 g of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one in 20 mL of methanol with magnetic stirring at room temperature.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (0.1 g, ~1.2 equivalents) portion-wise over 10 minutes. Caution: Hydrogen gas evolution may occur.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the dropwise addition of 5 mL of 1 M HCl at 0 °C until gas evolution ceases.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Add 20 mL of ethyl acetate to the aqueous residue. Transfer the mixture to a separatory funnel, wash with brine (2 x 15 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the pure secondary alcohol.

Data Summary
ParameterValue
Product Name 1-(3-Butyl-4-hydroxyphenyl)ethanol
Typical Yield 90-98%
Appearance Colorless oil or low-melting solid
¹H NMR (CDCl₃) δ ~1.48 (d, 3H), ~3.80 (q, 1H), phenolic & alcohol OH (br s, 2H)
IR (thin film) ~3350 cm⁻¹ (broad, O-H stretch), ~2950 cm⁻¹ (C-H stretch)

Pathway II: Synthesis of Amines via Reductive Amination

Reductive amination is a powerful and efficient method for forming C-N bonds, converting the ketone directly into a primary, secondary, or tertiary amine.[2][3] This one-pot procedure is highly valued in drug discovery for the synthesis of amine-containing scaffolds.

Mechanistic Rationale

The reaction proceeds in two stages within the same pot.[4] First, the ketone reacts with an amine (e.g., a primary amine, R-NH₂) under mildly acidic conditions to form a carbinolamine intermediate. This intermediate then dehydrates to form a transient iminium ion. In the second stage, a selective reducing agent, present in the reaction mixture, reduces the iminium ion to the final amine product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this purpose as it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine (iminium ion).[3]

G cluster_mech Reductive Amination Mechanism ketone Ketone (R-CO-R') carbinolamine Carbinolamine Intermediate ketone->carbinolamine + R''-NH2 amine Primary Amine (R''-NH2) iminium Iminium Ion carbinolamine->iminium Dehydration h2o_out - H2O product Secondary Amine Product iminium->product + [H-] hydride [H-] (from NaBH(OAc)3)

Caption: Simplified mechanism of reductive amination.

Experimental Protocol: Synthesis of a Secondary Amine
  • Setup: To a flask containing a stir bar, add 1.0 g of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one, the primary amine (e.g., benzylamine, 1.1 equivalents), and 25 mL of 1,2-dichloroethane (DCE).

  • Imine Formation: Add acetic acid (1.1 equivalents) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) in one portion. The reaction is often slightly exothermic.

  • Reaction: Stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the ketone.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes until gas evolution stops.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (DCM) (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired secondary amine.

Data Summary
ParameterValue
Product Example N-benzyl-1-(3-butyl-4-hydroxyphenyl)ethanamine
Typical Yield 75-90%
Appearance Viscous oil or solid
¹H NMR (CDCl₃) Appearance of new signals for the N-CH₂-Ph group (~δ 3.7-3.9)
MS (ESI+) [M+H]⁺ corresponding to the product's molecular weight

Pathway III: C=C Bond Formation via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds by reacting a carbonyl compound with a phosphorus ylide (Wittig reagent).[5][6][7] It offers excellent control over the location of the newly formed double bond.

Mechanistic Rationale & Considerations

The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the ketone's carbonyl carbon, forming a betaine intermediate. This rapidly collapses to a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and triphenylphosphine oxide, a thermodynamically stable byproduct that drives the reaction forward.[6]

Critical Consideration: The phenolic proton is acidic and will be deprotonated by the strong bases (e.g., n-BuLi, NaH) typically used to generate non-stabilized ylides. This can consume the reagent and inhibit the reaction. Therefore, it is highly advisable to first protect the phenolic hydroxyl group (e.g., as a silyl ether or methyl ether) before performing the Wittig reaction. The protocol below assumes a protected starting material.

G cluster_cycle Reaction Cycle ylide Phosphorus Ylide (Ph3P=CHR) betaine Betaine Intermediate ylide->betaine ketone Protected Ketone (Ar-CO-CH3) ketone->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Cyclization product Alkene Product (Ar-C(CH3)=CHR) oxaphosphetane->product Fragmentation byproduct Triphenylphosphine Oxide (Ph3P=O) oxaphosphetane->byproduct Fragmentation

Caption: The core mechanistic cycle of the Wittig reaction.

Experimental Protocol: Methylene Group Installation

This protocol assumes the starting material has been protected, e.g., as 1-(3-Butyl-4-(methoxymethoxy)phenyl)ethan-1-one.

  • Ylide Preparation: In a flame-dried, N₂-purged flask, suspend methyltriphenylphosphonium bromide (1.3 equivalents) in anhydrous THF (20 mL). Cool to 0 °C and add a strong base such as n-butyllithium (n-BuLi) (1.2 equivalents) dropwise. The solution will turn a characteristic yellow/orange color. Stir at room temperature for 1 hour.

  • Ketone Addition: Cool the ylide solution back to 0 °C and add a solution of the protected ketone (1.0 equivalent) in anhydrous THF (10 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification & Deprotection: Purify the crude product via column chromatography. The resulting protected alkene can then be deprotected under appropriate acidic conditions (e.g., HCl in methanol for a MOM ether) to yield the final phenolic alkene.

Data Summary
ParameterValue
Product Name 2-(3-Butyl-4-hydroxyphenyl)prop-1-ene
Typical Yield 60-80% (over two steps: Wittig + deprotection)
Appearance Colorless oil
¹H NMR (CDCl₃) Disappearance of acetyl CH₃ singlet; appearance of two vinyl proton signals (~δ 5.0-5.3)
¹³C NMR (CDCl₃) Disappearance of C=O signal (~δ 200); appearance of two sp² carbon signals (~δ 110-145)

Pathway IV: C-C Bond Formation via Aldol Condensation

The Aldol condensation is a powerful tool for forming new carbon-carbon bonds. By reacting the enolate of our ketone with an aldehyde, we can synthesize an α,β-unsaturated ketone, also known as a chalcone derivative.

Mechanistic Rationale

In a base-catalyzed mixed (or Claisen-Schmidt) condensation, a strong base (like NaOH) deprotonates the α-carbon of the ketone to form a nucleophilic enolate.[8] This enolate then attacks the carbonyl carbon of an aldehyde. To ensure a single product, an aldehyde with no α-protons (e.g., benzaldehyde) is used, preventing it from self-condensing.[8][9] The initial β-hydroxy ketone adduct readily dehydrates under the reaction conditions (often with heating) to form a thermodynamically stable conjugated system. The phenolic proton will be deprotonated by the base, but the resulting phenoxide is generally compatible with the reaction conditions.

Experimental Protocol: Claisen-Schmidt Condensation
  • Reactant Solution: In an Erlenmeyer flask, combine 1.0 g of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one, the aldehyde (e.g., benzaldehyde, 1.1 equivalents), and 15 mL of 95% ethanol. Stir until all solids dissolve.

  • Base Addition: While stirring, add 5 mL of 2 M aqueous sodium hydroxide (NaOH) solution. The solution may change color and become cloudy as the product begins to precipitate.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. If no precipitate forms, gentle warming (to 40-50 °C) for 30 minutes may be required.

  • Isolation: Cool the flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold water, followed by a small amount of cold 95% ethanol to remove unreacted starting materials and impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Data Summary
ParameterValue
Product Example (E)-1-(3-Butyl-4-hydroxyphenyl)-3-phenylprop-2-en-1-one
Typical Yield 80-95%
Appearance Crystalline solid (often yellow)
¹H NMR (CDCl₃) Appearance of two vinylic protons as doublets (~δ 7.4-7.9, J ≈ 15 Hz for E-isomer)
IR (KBr) ~1650 cm⁻¹ (conjugated C=O stretch), ~1600 cm⁻¹ (C=C stretch)

References

  • Contente, M. L., et al. (2016). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry. [Link][10][11]

  • Taylor & Francis Online. (2012). Asymmetric reduction of acetophenone derivatives by Lens culinaris. Journal of Asian Natural Products Research. [Link][12]

  • Organic Chemistry Tutor. Mixed Aldol Condensation. YouTube. [Link][13]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link][5]

  • Wikipedia. Wittig reaction. [Link][6]

  • Lumen Learning. The Wittig reaction. Organic Chemistry II. [Link][7]

  • University of Wisconsin-Madison, Dept. of Chemistry. Aldol Condensation. Handout. [Link][8]

  • Scribd. (2014). Aldol Condensation Reaction : Benzalacetophenone. [Link][9]

  • International Journal of Scientific & Technology Research. (2019). Stereo-Selective Bio-Reduction Of Acetophenone And Its Derivatives By Soil Fungal Isolates. IJSTR. [Link][1]

  • Dalal Institute. Wittig Reaction. A Textbook of Organic Chemistry – Volume I. [Link][14]

  • Wikiwand. Wittig reaction. [Link][15]

  • Clark, J. (2015). Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Clark, J. (2015). Nucleophilic Addition to Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Weldegirma, S. (2021). Experiment 12: The Aldol Condensation Reaction: Preparation of Dibenzalacetone. University of South Florida Scholar Commons. [Link]

  • LibreTexts. (2024). Synthesis of Amines. [Link][4]

  • Organic Chemistry Portal. Synthesis of primary amines. [Link][16]

  • Wikipedia. Reductive amination. [Link][3]

  • Michigan State University, Dept. of Chemistry. Synthesis of Amines. Virtual Textbook of Organic Chemistry. [Link]

  • LibreTexts. (2023). Synthesis of Amines. [Link]

  • Ashenhurst, J. (2023). Reductive Amination. Master Organic Chemistry. [Link]

  • LibreTexts. (2023). Reductive Amination. [Link]

  • Weldegirma, S. (2021). Experiment 11: The Wittig Reaction: A Green Approach. University of South Florida Scholar Commons. [Link]

  • LibreTexts. (2023). Aldol Condensation. [Link]

  • University of Toronto, Dept. of Chemistry. The Wittig Reaction. Lab Manual. [Link]

  • Reusch, W. (2013). Amine Synthesis. Michigan State University. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • University of Michigan, Dept. of Chemistry.
  • University of California, Irvine, Dept. of Chemistry. Reductive Amination of Vanillin; Synthesis of Vanillyl-N-butylamine. CHEM 51LC Lab Manual. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one

Welcome to the Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the yield of 1-(3-Butyl-4-hydroxyphenyl)ethan-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the yield of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one (also known as 3-butyl-4-hydroxyacetophenone).

This target molecule is typically synthesized via the Fries rearrangement of 2-butylphenyl acetate[1]. While this is a foundational organic reaction that transforms a phenolic ester into a hydroxy aryl ketone using a Lewis or Brønsted acid catalyst[2], achieving high regioselectivity for the para-isomer over the ortho-isomer requires precise control of the reaction environment. This guide provides the mechanistic causality, validated protocols, and troubleshooting steps necessary to master this synthesis.

Mechanistic Causality: Controlling Regioselectivity

The Fries rearrangement proceeds via an acylium ion intermediate generated by the coordination of a Lewis acid (such as AlCl₃) to the ester carbonyl[1],[3]. The regioselectivity of the migrating acyl group is governed by a strict dichotomy between kinetic and thermodynamic control:

  • Kinetic Control (Para-Selectivity): Lower reaction temperatures (typically < 25°C) and highly polar solvents (e.g., nitrobenzene, 1,2-dichloroethane) favor the formation of the para-isomer (our target molecule)[1],[4]. Polar solvents effectively solvate the acylium ion, allowing it to diffuse and attack the sterically less hindered para position[3].

  • Thermodynamic Control (Ortho-Selectivity): Higher temperatures (> 120°C) and non-polar solvents drive the reaction toward the ortho-isomer[1]. This occurs because the ortho-product can form a highly stable, bidentate chelate complex with the aluminum catalyst, acting as a thermodynamic sink[1],[4].

ReactionPathway A 2-Butylphenyl Acetate + AlCl3 B Acylium Ion Intermediate A->B Lewis Acid Coordination C Para Attack (Target) 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one B->C Kinetic Control Low Temp (<25°C) Polar Solvent D Ortho Attack (Byproduct) 1-(3-Butyl-2-hydroxyphenyl)ethan-1-one B->D Thermodynamic Control High Temp (>120°C) Non-polar Solvent

Reaction pathway of the Fries rearrangement highlighting conditions for para-selectivity.

Validated Experimental Protocols

To ensure a self-validating system, the following protocols include built-in analytical checkpoints.

Protocol A: Classic AlCl₃-Catalyzed Fries Rearrangement (Para-Selective)

This is the standard methodology for maximizing the yield of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one.

  • System Preparation: In a rigorously flame-dried, argon-flushed round-bottom flask, dissolve 2-butylphenyl acetate (1.0 equiv) in anhydrous nitrobenzene to achieve a 0.5 M concentration.

  • Catalyst Complexation: Cool the solution to 0°C using an ice-water bath. Slowly add anhydrous aluminum chloride (AlCl₃, 1.2 equiv) in small portions. Causality: Slow addition controls the exothermic complexation, preventing localized heating that could trigger ortho-migration.

  • Reaction Propagation: Maintain the reaction temperature strictly between 0°C and 25°C. Stir for 12–16 hours.

  • Validation Checkpoint: Monitor the reaction via HPLC or TLC. Proceed to quenching only when the starting ester peak is completely consumed.

  • Quenching & Hydrolysis: Carefully pour the reaction mixture over a slurry of crushed ice and 10% concentrated HCl to hydrolyze the aluminum complex[3].

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Remove nitrobenzene via vacuum distillation. Purify the crude product by silica gel column chromatography to isolate the para-isomer.

Protocol B: Modern Methanesulfonic Acid (MSA)-Mediated Rearrangement

This alternative protocol offers a safer, more environmentally benign route that often yields the para-isomer with exceptionally high selectivity[3].

  • Solvent/Catalyst Preparation: To a flask containing methanesulfonic acid (MSA), add methanesulfonic anhydride (approx. 0.2 equiv) to scavenge residual water, reducing the water content to an optimal range of 800–1500 ppm[3].

  • Substrate Addition: Add the 2-butylphenyl acetate (1.0 equiv) to the dried MSA.

  • Reaction: Heat the mixture gently to 50°C and stir for several hours, monitoring by HPLC[3].

  • Isolation: Cool to room temperature and quench by slowly adding the mixture to ice water. Extract with an appropriate organic solvent, wash with saturated sodium bicarbonate, and dry[3].

Quantitative Data Overview

The following table summarizes the causal relationship between reaction parameters and the resulting regioselectivity, based on established literature trends for aryl esters[4],[3].

Solvent EnvironmentTemperature (°C)CatalystPredominant IsomerTypical Para/Ortho Ratio
Nitrobenzene (Highly Polar)0 - 25AlCl₃Para (Target) > 4:1
1,2-Dichloroethane (Polar)25 - 40AlCl₃Para (Target) ~ 3:1
Chlorobenzene (Moderate)100 - 120AlCl₃Mixed~ 1:1 to 1:2
Neat (No Solvent)> 160AlCl₃Ortho (Byproduct)< 1:5

Troubleshooting Guides & FAQs

Q1: Why is my yield of the para-isomer (1-(3-Butyl-4-hydroxyphenyl)ethan-1-one) so low compared to the ortho-isomer? A: This indicates that your reaction has slipped into thermodynamic control. If the internal temperature of your reaction exceeds 60°C, the ortho-isomer becomes the favored product due to the formation of a highly stable bidentate complex with the aluminum catalyst[1]. Furthermore, if you are using a non-polar solvent (or running the reaction neat), the acylium ion cannot diffuse away from the parent ring easily, forcing an attack at the nearest (ortho) position[3]. Actionable Fix: Strictly regulate your cooling bath to keep the internal temperature below 25°C and switch to a highly polar solvent like nitrobenzene.

Q2: I am observing a loss of the butyl group (dealkylation) during the reaction. How can I prevent this? A: Alkyl groups on phenolic rings are susceptible to Lewis acid-catalyzed dealkylation (reversal of Friedel-Crafts alkylation). This typically occurs when using an excessive excess of strong Lewis acids (like AlCl₃) for extended periods, or if localized hot spots occur during catalyst addition. Actionable Fix: Reduce the equivalents of AlCl₃ to exactly 1.1–1.2. Ensure vigorous stirring during catalyst addition to prevent hot spots. If the substrate remains too sensitive, switch to the MSA-mediated protocol (Protocol B), which provides a milder environment[3].

Q3: What is the most efficient way to separate the ortho and para isomers if a mixture forms? A: Exploit their differing hydrogen-bonding capabilities. The ortho-isomer (1-(3-butyl-2-hydroxyphenyl)ethan-1-one) forms a strong intramolecular hydrogen bond between the phenolic hydroxyl and the adjacent carbonyl oxygen. This prevents it from forming intermolecular hydrogen bonds with water, making it significantly more volatile. Actionable Fix: Utilize steam distillation. The ortho-isomer will co-distill with the steam, leaving the desired para-isomer isolated in your distillation flask.

Troubleshooting Start Issue: Low Yield of Para-Isomer CheckTemp Is reaction temp > 25°C? Start->CheckTemp TempYes Reduce temp to 0-25°C (Kinetic Control) CheckTemp->TempYes Yes CheckSolvent Is solvent non-polar (e.g., Hexane, neat)? CheckTemp->CheckSolvent No SolventYes Switch to polar solvent (Nitrobenzene, DCE) CheckSolvent->SolventYes Yes CheckDealk Is dealkylation observed? CheckSolvent->CheckDealk No DealkYes Reduce AlCl3 equivalents or use MSA catalyst CheckDealk->DealkYes Yes

Decision tree for troubleshooting low yields in the synthesis of the target para-isomer.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 2-Butylphenol Acetylation

Welcome to the Technical Support Center for the acylation of sterically hindered phenols. This guide is specifically engineered for researchers, scientists, and drug development professionals synthesizing 2-butylphenyl a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the acylation of sterically hindered phenols. This guide is specifically engineered for researchers, scientists, and drug development professionals synthesizing 2-butylphenyl acetate from 2-butylphenol (ortho-butylphenol). By understanding the underlying physical chemistry, you can effectively bypass common side reactions such as the Fries rearrangement, reagent hydrolysis, and incomplete conversions.

Mechanistic Insights: The Causality of Side Reactions

The acetylation of 2-butylphenol presents a unique synthetic challenge due to the steric bulk of the ortho-butyl group. When reacting 2-butylphenol with an acetylating agent (e.g., acetic anhydride or acetyl chloride), two primary competing pathways dictate the outcome:

  • O-Acetylation (Kinetic Control): The nucleophilic attack of the phenolic oxygen on the carbonyl carbon yields the desired 2-butylphenyl acetate. This pathway is kinetically favored and proceeds optimally at lower temperatures with mild basic catalysts.

  • C-Acetylation / Fries Rearrangement (Thermodynamic Control): Under strongly acidic conditions or elevated temperatures, the O-acetylated product can undergo a Fries rearrangement. In this process, the acyl group migrates to the aromatic ring, yielding hydroxyaryl ketones[1]. Because the ortho position is sterically blocked by the butyl group, para migration (forming 4-acetyl-2-butylphenol) or complex isomeric mixtures often result[2].

To maximize O-acetylation, you must strictly adhere to kinetic control . This means avoiding Lewis acids and utilizing hypernucleophilic catalysts like 4-dimethylaminopyridine (DMAP). DMAP reacts with acetic anhydride to form a highly reactive N-acylpyridinium intermediate that easily overcomes the steric hindrance of the ortho-butyl group[3][4].

G A 2-Butylphenol + Ac2O B O-Acetylation (2-Butylphenyl acetate) A->B DMAP / TEA Low Temp (Kinetic) C Fries Rearrangement (Hydroxyaryl ketones) A->C AlCl3 / Heat (Thermodynamic) D Hydrolysis (Acetic Acid + Phenol) A->D Moisture B->C Lewis Acid / Heat

Reaction pathways for 2-butylphenol acetylation highlighting kinetic vs. thermodynamic control.

Troubleshooting Guide & FAQs

Q1: Why am I observing C-acylated products (hydroxyaryl ketones) instead of the desired O-acetate? Causality: You are operating under thermodynamic control. The use of strong Lewis acids (like AlCl 3​ or ZnCl 2​ ) or high reaction temperatures promotes the Fries rearrangement, where the initially formed phenyl acetate undergoes acyl migration to the aromatic ring[1][2]. Solution: Switch to kinetic control. Replace Lewis acids with a mild basic catalyst like DMAP or pyridine, and keep the reaction temperature at or below room temperature (0°C to 25°C).

Q2: My reaction is incomplete, likely due to the steric bulk of the ortho-butyl group. How can I drive it to completion without increasing the temperature? Causality: The bulky ortho-butyl group sterically shields the phenolic hydroxyl, increasing the activation energy required for the nucleophilic attack on the acetylating agent[3]. Heating the reaction will overcome this barrier but risks triggering the Fries rearrangement. Solution: Utilize 4-dimethylaminopyridine (DMAP) as a catalyst. DMAP acts as an acyl transfer agent, generating an N-acylpyridinium ion. This intermediate is significantly more electrophilic than acetic anhydride alone and is reactive enough to acetylate highly sterically hindered phenols at room temperature without requiring thermal activation[4].

Q3: I am seeing a large amount of unreacted 2-butylphenol and acetic acid in my mixture. What went wrong? Causality: Hydrolysis of the acetylating agent is occurring due to the presence of moisture in your solvent, glassware, or atmosphere. Water is a smaller, less hindered nucleophile than 2-butylphenol and will rapidly consume the acetylating agent. Solution: Ensure a rigorously anhydrous environment. Use anhydrous solvents (e.g., dry dichloromethane), flame-dried glassware, and conduct the reaction under an inert atmosphere (nitrogen or argon).

Self-Validating Experimental Protocol: DMAP-Catalyzed O-Acetylation

This protocol is designed as a self-validating system: specific visual cues and Thin Layer Chromatography (TLC) behaviors are embedded within the steps to confirm O-acetylation over C-acetylation in real-time.

Step 1: Preparation & Purging Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with dry nitrogen for 5 minutes to ensure an anhydrous environment.

Step 2: Reagent Loading Add 2-butylphenol (10.0 mmol) and anhydrous dichloromethane (DCM, 20 mL) to the flask.

Step 3: Base & Catalyst Addition Add triethylamine (TEA, 15.0 mmol) and a catalytic amount of DMAP (0.5 mmol, 5 mol%). Self-Validation Check: The solution should remain clear and colorless. A deep color change (e.g., dark brown or purple) at this stage indicates oxidized phenolic impurities or transition metal contamination in your flask.

Step 4: Temperature Control & Acylation Cool the flask to 0°C using an ice bath. Slowly add acetic anhydride (12.0 mmol) dropwise over 10 minutes. Note: Dropwise addition prevents localized exothermic spikes that could trigger thermodynamic side reactions.

Step 5: Reaction Monitoring Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 2 to 4 hours. Monitor the reaction via TLC (Mobile Phase: Hexane:Ethyl Acetate 9:1). Self-Validation Check: The desired O-acetate will migrate significantly higher (higher Rf​ value) than the parent 2-butylphenol due to the loss of the hydroxyl group's hydrogen-bonding capability. If you observe a spot with a lower Rf​ than the starting material that exhibits strong UV fluorescence, Fries rearrangement (C-acylation) has occurred.

Step 6: Quenching & Workup Quench the reaction by adding 10 mL of saturated aqueous NaHCO 3​ . Stir vigorously for 15 minutes to hydrolyze any unreacted acetic anhydride.

Step 7: Extraction & Purification Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with 1M HCl (15 mL) to protonate and remove DMAP and TEA, followed by a brine wash (15 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield pure 2-butylphenyl acetate.

Quantitative Data: Catalyst & Condition Efficacy

The following table summarizes the causal relationship between reaction conditions and regioselectivity, demonstrating why mild bases are mandatory for sterically hindered ortho-alkylphenols.

Catalyst SystemAcetylating AgentTemp (°C)Time (h)O-Acetylation Yield (%)C-Acetylation Yield (%)Primary Issue / Observation
AlCl 3​ (1.2 eq) Acetyl Chloride804< 5> 85Thermodynamic control; Fries rearrangement dominates[1].
Pyridine (1.5 eq) Acetic Anhydride2524450Sluggish reaction due to ortho-butyl steric hindrance[3].
DMAP (5 mol%) + TEA Acetic Anhydride253> 95 0 Highly efficient; overcomes steric barrier via N-acylpyridinium[4].
NaHCO 3​ (Excess) Acetic Anhydride2548800Mild but requires extended reaction times for hindered phenols[5].

References

  • Fries rearrangement - Wikipedia Source: wikipedia.org URL: [Link]

  • Reaction, Mechanism, Applications and Limitations of Fries Rearrangement Source: aakash.ac.in URL: [Link]

  • Ch24 - Acylation of phenols - Chemistry Source: ucalgary.ca URL: [Link]

  • Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions Source: organic-chemistry.org URL: [Link]

  • Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate Source: mdpi.com URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 3-Butyl-4-Hydroxyacetophenone Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 3-butyl-4-hydroxyacetophenone via the Fries rearrangement of 2-butylphenyl acetate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 3-butyl-4-hydroxyacetophenone via the Fries rearrangement of 2-butylphenyl acetate. As a critical pharmaceutical intermediate, achieving high regioselectivity for the para-acylated product is paramount.

Below, we detail the mechanistic causality behind temperature control, provide troubleshooting FAQs, and outline a self-validating experimental protocol to ensure reproducible, high-yield synthesis.

Part 1: Troubleshooting & FAQs (Mechanistic Causality)

Q1: Why is my reaction yielding predominantly 3-butyl-2-hydroxyacetophenone (ortho-isomer) instead of the target 3-butyl-4-hydroxyacetophenone (para-isomer)? A1: This is a classic issue of thermodynamic versus kinetic reaction control dictated by temperature[1]. The Fries rearrangement is an electrophilic aromatic substitution where the orientation is strongly temperature-dependent[2][3].

  • Kinetic Control (Low Temperature): At temperatures below 40 °C, the reaction is irreversible. The acylium ion attacks the sterically less hindered para position, making 3-butyl-4-hydroxyacetophenone the kinetically favored product[4][5].

  • Thermodynamic Control (High Temperature): At elevated temperatures (> 120 °C), the reaction becomes reversible. The ortho-isomer can form a highly stable, bidentate chelate complex between the phenolic oxygen, the carbonyl oxygen, and the aluminum atom of the Lewis acid catalyst[1][5]. This thermodynamic sink drives the equilibrium toward the undesired ortho-isomer. Solution: Strictly maintain the reaction temperature between 20 °C and 35 °C.

Q2: I am observing a significant amount of 4-hydroxyacetophenone in my product mixture. Where is the butyl group going? A2: You are observing Lewis acid-mediated dealkylation. Friedel-Crafts alkylations are inherently reversible[6]. When subjected to strong Lewis acids like AlCl₃ at elevated temperatures, the bulky butyl group can be cleaved as a stable carbocation (retro-Friedel-Crafts alkylation)[7]. Solution: Dealkylation is highly temperature-dependent. Lowering the reaction temperature to < 40 °C will suppress this side reaction. If the issue persists, consider switching to a milder Lewis acid catalyst or a highly polar solvent (which solvates the catalyst and reduces its aggressiveness while favoring para-substitution)[2][3].

Q3: My temperature control fluctuated, and I now have a mixture of ortho and para isomers. How can I effectively separate them? A3: You can separate them using steam distillation, which acts as a self-validating purification system based on the distinct hydrogen-bonding properties of the isomers[4].

  • The undesired ortho-isomer forms strong intramolecular hydrogen bonds between the phenol -OH and the ketone C=O. This shields it from interacting with water, making it highly volatile under steam[4].

  • The target para-isomer forms intermolecular hydrogen bonds with water and other molecules, drastically increasing its boiling point and keeping it in the distillation flask[4].

Part 2: Quantitative Data & Temperature Effects

The table below summarizes the causal relationship between reaction temperature and product distribution during the AlCl₃-catalyzed Fries rearrangement of 2-butylphenyl acetate.

Table 1: Effect of Reaction Temperature on Product Distribution

Reaction TemperatureTarget Para-Isomer (%)Undesired Ortho-Isomer (%)Dealkylation Byproducts (%)Primary Reaction Control
20 °C – 40 °C > 80%< 15%< 2%Kinetic Control
80 °C – 100 °C ~ 40%~ 50%~ 10%Mixed Control
> 160 °C (Neat) < 10%> 70%> 20%Thermodynamic Control

Part 3: Experimental Protocol (Self-Validating Workflow)

This protocol utilizes low-temperature kinetic control to maximize the yield of 3-butyl-4-hydroxyacetophenone.

Reagents: 2-Butylphenyl acetate (1.0 eq), Anhydrous Aluminum Chloride (AlCl₃, 1.5 eq), Dichloromethane (DCM, anhydrous).

Step-by-Step Methodology:

  • Catalyst Complexation: In an oven-dried, argon-purged round-bottom flask, suspend anhydrous AlCl₃ in dry DCM. Cool the suspension to 0–5 °C using an ice-water bath.

  • Substrate Addition: Dissolve 2-butylphenyl acetate in a minimal volume of dry DCM. Add this solution dropwise to the AlCl₃ suspension over 30 minutes. Note: The initial complexation between the carbonyl oxygen and AlCl₃ is highly exothermic; dropwise addition prevents localized temperature spikes[3][5].

  • Kinetically Controlled Rearrangement: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir under argon for 12–16 hours. Critical: Do not allow the ambient temperature to exceed 40 °C to prevent thermodynamic equilibration to the ortho-isomer[4].

  • Quenching: Carefully pour the deep-colored reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl. This decomposes the aluminum complex and regenerates the free phenol[2][3].

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous phase twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Self-Validating Separation (Steam Distillation): Concentrate the crude mixture under reduced pressure. Subject the resulting residue to steam distillation. Any formed ortho-isomer will co-distill with the water[4]. The target para-isomer (3-butyl-4-hydroxyacetophenone) will remain in the distillation flask.

  • Final Isolation: Extract the distillation residue with ethyl acetate, concentrate, and recrystallize from an ethanol/water mixture to yield pure 3-butyl-4-hydroxyacetophenone.

Part 4: Mechanistic Visualization

The following diagram illustrates the temperature-dependent bifurcation of the reaction pathway.

G SM 2-Butylphenyl Acetate (Starting Material) Intermediate Acylium Ion Intermediate + Phenoxide-AlCl3 Complex SM->Intermediate AlCl3 / Solvent LowTemp Low Temperature (< 40 °C) Kinetic Control Intermediate->LowTemp HighTemp High Temperature (> 120 °C) Thermodynamic Control Intermediate->HighTemp Para 3-Butyl-4-hydroxyacetophenone (Target: Para-Isomer) LowTemp->Para Major Pathway Ortho 3-Butyl-2-hydroxyacetophenone (Undesired: Ortho-Isomer) LowTemp->Ortho Minor Pathway HighTemp->Ortho Major Pathway Dealkyl 4-Hydroxyacetophenone (Dealkylation Byproduct) HighTemp->Dealkyl Side Reaction (Alkyl Cleavage)

Figure 1: Temperature-dependent mechanistic bifurcation in the Fries rearrangement of 2-butylphenyl acetate.

References

  • Reaction, Mechanism, Applications and Limitations of Fries Rearrangement – Aakash Institute. URL:[Link]

  • Fries rearrangement – Wikipedia. URL:[Link]

  • 37. FRIES REARRANGEMENT – PHARMD GURU. URL:[Link]

  • Fries rearrangement – LS College. URL:[Link]

  • What is the Fries Rearrangement Reaction? – BYJU'S. URL: [Link]

  • Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine – MDPI. URL:[Link]

  • De tert-butylation of substituted arenes – Academia.edu. URL:[Link]

Sources

Optimization

removing unreacted starting materials from 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one

Welcome to the Technical Support Center for the synthesis and downstream purification of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one (commonly referred to as 3-butyl-4-hydroxyacetophenone). This portal is designed specificall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and downstream purification of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one (commonly referred to as 3-butyl-4-hydroxyacetophenone). This portal is designed specifically for researchers, process chemists, and drug development professionals scaling up Friedel-Crafts acylation or Fries rearrangement workflows[1].

Below, you will find field-proven troubleshooting guides, self-validating protocols, and physicochemical data to help you isolate your target molecule from unreacted starting materials and catalytic byproducts.

Part 1: Impurity Profile & Physicochemical Data

To design an effective purification strategy, we must first understand the thermodynamic and physicochemical differences between the target molecule and the reaction matrix. The most challenging separation is removing unreacted 2-butylphenol , as both the target and the impurity contain a phenolic hydroxyl group. However, the para-substituted acetyl group on the target product significantly alters its acidity[2].

Table 1: Physicochemical Properties of the Reaction Matrix

CompoundRole in SynthesispKa (Aqueous)Boiling PointSolubility Profile
1-(3-Butyl-4-hydroxyphenyl)ethan-1-one Target Product~8.05 >300 °C (est.)Soluble in organics; Soluble in aqueous base at pH > 9.5
2-Butylphenol Starting Material10.58 238 °CSoluble in organics; Soluble in aqueous base at pH > 11.5
Acetyl Chloride Acylating AgentN/A52 °CReacts violently with water to form HCl and Acetic Acid
Aluminum Chloride Lewis Acid CatalystN/ASublimes (180 °C)Highly water-soluble (exothermic hydrolysis)

Data supported by[3] and [2].

Part 2: Troubleshooting FAQs

Q1: How do I safely quench the AlCl₃ catalyst without forming an intractable emulsion? Expertise & Experience: Aluminum chloride (AlCl₃) forms a tight, stoichiometric complex with the ketone product during the reaction. Direct addition of water causes rapid, exothermic hydrolysis, precipitating aluminum hydroxide (Al(OH)₃)—a gelatinous solid that traps the product and forms severe, unfilterable emulsions. Solution: Quench the reaction mixture by pouring it slowly into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (HCl). The low pH (pH < 1) keeps the aluminum species as soluble [Al(H2​O)6​]3+ ions, preventing Al(OH)₃ precipitation and ensuring a clean phase separation.

Q2: I have residual acetic acid in my organic phase from the acetyl chloride quench. How do I remove it completely? Expertise & Experience: Acetyl chloride hydrolyzes to acetic acid during the quench, which partially partitions into organic solvents like dichloromethane or ethyl acetate. Solution: Perform a sequential wash. First, wash the organic layer with brine to remove bulk water and some acid. Then, wash with saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3). Causality: NaHCO₃ neutralizes acetic acid (pKa 4.76) to water-soluble sodium acetate. Crucially, it is not basic enough to deprotonate the target phenol (pKa ~8.05), preventing product loss into the aqueous layer.

Q3: My crude product is contaminated with unreacted 2-butylphenol. How can I separate them without using time-consuming column chromatography? Expertise & Experience: Both molecules are phenols, but the electron-withdrawing acetyl group in the para position of the product stabilizes the phenoxide anion via resonance, lowering its pKa to ~8.05[2]. The starting 2-butylphenol lacks this stabilization and has a pKa of 10.58[4]. Solution: Exploit this Δ pKa of ~2.5 units via pH-controlled selective extraction. By extracting the organic layer with a buffered aqueous solution at pH 9.5, the target product is >95% ionized into its water-soluble phenoxide salt, while >90% of the 2-butylphenol remains protonated and stays in the organic phase.

Part 3: Experimental Protocols
Protocol A: Safe Quench and Acid Removal

This protocol ensures the safe destruction of the Lewis acid catalyst while preventing emulsion formation.

  • Preparation: Prepare a quenching bath consisting of 500 g of crushed ice and 50 mL of concentrated hydrochloric acid (37% HCl) per mole of AlCl₃ used in the reaction.

  • Quenching: Transfer the crude Friedel-Crafts reaction mixture slowly into the vigorously stirred quenching bath. Maintain the internal temperature below 20 °C.

  • Self-Validation Step: Inspect the aqueous layer. It must be completely transparent. A cloudy aqueous layer indicates incomplete dissolution of Al(OH)₃; add more conc. HCl dropwise until the solution clears.

  • Washing: Separate the organic phase and wash it sequentially with:

    • 1x volume of deionized water.

    • 2x volumes of saturated aqueous NaHCO₃ to remove residual acetic acid. (Caution: Vent the separatory funnel frequently to release CO₂ gas).

    • 1x volume of saturated NaCl (brine).

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.

Protocol B: pH-Driven Selective Liquid-Liquid Extraction

This protocol separates the target product from unreacted 2-butylphenol without chromatography.

  • Buffer Preparation: Prepare a pH 9.5 buffer solution by mixing 0.1 M sodium carbonate (Na₂CO₃) and 0.1 M sodium bicarbonate (NaHCO₃) in approximately a 1:2 volume ratio. Verify the pH with a calibrated pH meter.

  • Solvent Exchange: Redissolve the concentrated crude oil from Protocol A in a non-polar solvent such as hexanes or diethyl ether (10 mL per gram of crude).

  • Extraction: Extract the organic layer with 3 equal volumes of the pH 9.5 buffer.

  • Self-Validation Step: Perform TLC on the remaining organic layer (Eluent: Hexanes:EtOAc 8:2). The product spot (lower Rf​ due to higher polarity) should be absent, while the 2-butylphenol spot (higher Rf​ ) remains.

  • Precipitation: Combine the aqueous buffer extracts and slowly acidify with 6 M HCl until the pH reaches ~2.0. The target 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one will precipitate as a solid or separate as an oil.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to yield the purified target.

Part 4: Mechanistic & Workflow Visualizations

Workflow Start Crude Reaction Mixture (Product, 2-Butylphenol, AlCl3, AcCl) Quench Quench: Ice + conc. HCl Stir vigorously Start->Quench PhaseSep1 Phase Separation Quench->PhaseSep1 Aq1 Aqueous Layer (Al3+, HCl, Acetic Acid) PhaseSep1->Aq1 Discard Org1 Organic Layer (Product, 2-Butylphenol) PhaseSep1->Org1 Wash Wash: Sat. NaHCO3 (Removes residual acid) Org1->Wash Extract Extraction: pH 9.5 Buffer (Carbonate/Bicarbonate) Wash->Extract Org2 Organic Layer (Unreacted 2-Butylphenol) Extract->Org2 Discard/Recycle Aq2 Aqueous Layer (Product Phenoxide) Extract->Aq2 Target Acidify Acidify to pH < 6 (conc. HCl) Aq2->Acidify Isolate Filter / Extract Pure Target Product Acidify->Isolate

Caption: Downstream purification workflow for 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one.

pKaLogic pH Aqueous Buffer pH 9.5 Target 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one pKa ~ 8.05 pH->Target Impurity 2-Butylphenol pKa = 10.58 pH->Impurity TargetState >95% Deprotonated (Phenoxide Anion) Target->TargetState pH > pKa ImpurityState >90% Protonated (Neutral Phenol) Impurity->ImpurityState pH < pKa TargetPhase Partitions to Aqueous Layer TargetState->TargetPhase ImpurityPhase Partitions to Organic Layer ImpurityState->ImpurityPhase

Caption: pKa-driven selective deprotonation logic for separating target product from starting material.

Part 5: References
  • PubChem (National Institutes of Health). 2-Butylphenol | C10H14O | CID 18515 (Physicochemical and pKa data). URL:[Link]

  • ResearchGate. Spectrophotometric Determination of Ionization Constants of Some Organic Compounds in Aqueous Solution (Empirical pKa determination of 2-butylphenol). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Controlling Steric Hindrance in 3-Butyl-4-Hydroxyacetophenone Synthesis

Welcome to the technical support center for the synthesis of 3-butyl-4-hydroxyacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-butyl-4-hydroxyacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific synthesis. Here, we address common challenges related to steric hindrance and provide in-depth, field-proven insights to optimize your experimental outcomes.

Introduction: The Challenge of Steric Hindrance

The synthesis of 3-butyl-4-hydroxyacetophenone, a valuable intermediate in the pharmaceutical industry, often presents a significant challenge: controlling regioselectivity, particularly due to steric hindrance. The bulky butyl group at the 3-position can sterically hinder the desired acylation at the adjacent carbon, leading to mixtures of isomers and reduced yields. This guide provides a comprehensive overview of the primary synthetic routes and troubleshooting strategies to mitigate these steric effects.

The two most prevalent methods for synthesizing hydroxyaryl ketones are the Friedel-Crafts acylation and the Fries rearrangement.[1] Both pathways are susceptible to steric influences that can dictate the final product distribution. Understanding and manipulating these influences are key to a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 3-butyl-4-hydroxyacetophenone, and how does steric hindrance impact them?

A1: The two main approaches are the Friedel-Crafts acylation of 2-butylphenol and the Fries rearrangement of 2-butylphenyl acetate.

  • Friedel-Crafts Acylation: This method involves the direct acylation of 2-butylphenol with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst.[2] The bulky butyl group can hinder the approach of the electrophile to the ortho position, potentially favoring para-acylation and leading to the undesired 5-butyl-2-hydroxyacetophenone isomer.

  • Fries Rearrangement: This reaction involves the intramolecular rearrangement of an aryl ester (2-butylphenyl acetate) to a hydroxyaryl ketone.[3] The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions. Steric hindrance from the butyl group can influence the migration of the acyl group, again potentially favoring the para product.[3][4]

Q2: How can I favor the desired ortho-acylation in the presence of a bulky butyl group?

A2: Several strategies can be employed to promote the formation of 3-butyl-4-hydroxyacetophenone:

  • High Temperatures in Fries Rearrangement: Running the Fries rearrangement at higher temperatures generally favors the formation of the ortho-acylated product.[1][5] This is because the ortho product can form a more stable bidentate complex with the Lewis acid catalyst, making it the thermodynamically favored product at elevated temperatures.[3]

  • Choice of Catalyst: Certain catalyst systems exhibit high selectivity for the ortho position. For instance, zinc chloride supported on alumina (ZnCl₂/Al₂O₃) under microwave conditions has been shown to be effective for regioselective ortho C-acylation.[2][6] Methanesulfonic acid (MSA) has also been used as a catalyst for direct ortho-acylation, particularly under microwave irradiation.[7]

  • Non-Polar Solvents: The use of non-polar solvents in the Fries rearrangement can increase the yield of the ortho product.[3][4]

Q3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

A3: A mixture of ortho and para isomers is a common issue. To enhance the selectivity for the desired 3-butyl-4-hydroxyacetophenone:

  • Temperature Control: As mentioned, for the Fries rearrangement, lower temperatures favor the kinetically controlled para product, while higher temperatures favor the thermodynamically controlled ortho product.[4][5] Careful optimization of the reaction temperature is crucial.

  • Solvent Polarity: In the Fries rearrangement, increasing the polarity of the solvent can lead to a higher proportion of the para product.[3] Therefore, using non-polar solvents is recommended for favoring the ortho isomer.

  • Catalyst Selection: The choice of Lewis acid can influence the ortho/para ratio. Some Lewis acids with a larger steric footprint when complexed with the phenolic oxygen can block the ortho positions, thus favoring para-acylation.[1] Experimenting with different Lewis acids like TiCl₄ or SnCl₄ might be beneficial.

Q4: I'm observing a low yield of the desired product. What are the potential causes and solutions?

A4: Low yields can stem from several factors:

  • Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture.[5] Ensure all reagents and glassware are anhydrous. An insufficient amount of catalyst can also lead to incomplete reaction, as it complexes with both the starting material and the product.[8]

  • Side Reactions: O-acylation can compete with the desired C-acylation in Friedel-Crafts reactions.[9] In the Fries rearrangement, intermolecular acylation can also occur. Optimizing reaction conditions, such as temperature and solvent, can help minimize these side reactions.[1]

  • Substrate Reactivity: The presence of the electron-donating butyl group activates the aromatic ring towards electrophilic substitution. However, severe steric hindrance can still lead to a sluggish reaction.[3] More forcing conditions (higher temperature, longer reaction time) may be necessary.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the synthesis of 3-butyl-4-hydroxyacetophenone.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive or insufficient catalyst.Use fresh, anhydrous Lewis acid catalyst. An excess is often required.[5]
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for product formation and side products.[5]
Insufficient reaction time.Monitor the reaction progress using TLC or GC and extend the reaction time as needed.
Poor Regioselectivity (Mixture of ortho and para isomers) Suboptimal reaction temperature.For Fries rearrangement, use higher temperatures to favor the ortho isomer.[1][5]
Inappropriate solvent.For Fries rearrangement, use non-polar solvents to favor the ortho product.[3][4]
Unsuitable catalyst.Experiment with different Lewis acids or specialized catalyst systems known for ortho-selectivity.[2][7]
Formation of Significant Side Products (e.g., O-acylated product) Reaction conditions favor kinetic control.In a Friedel-Crafts reaction, ensure a sufficient excess of the Lewis acid catalyst to promote C-acylation over O-acylation.[9]
Intermolecular acylation (Fries rearrangement).Optimize reaction conditions (e.g., concentration) to favor the intramolecular rearrangement.
Decision-Making Workflow for Optimizing Regioselectivity

G start Start: Low Regioselectivity (Mixture of ortho/para isomers) reaction_type Reaction Type? start->reaction_type fries Fries Rearrangement reaction_type->fries Fries friedel Friedel-Crafts Acylation reaction_type->friedel Friedel-Crafts temp Increase Temperature (Thermodynamic Control) fries->temp catalyst Optimize Catalyst System (e.g., ZnCl2/Al2O3) friedel->catalyst solvent Use Non-Polar Solvent temp->solvent check_selectivity Improved Selectivity? solvent->check_selectivity catalyst->check_selectivity end_good End: Successful Optimization check_selectivity->end_good Yes end_bad Re-evaluate Approach/ Consider Alternative Route check_selectivity->end_bad No

Caption: Troubleshooting workflow for improving regioselectivity.

Experimental Protocols

Protocol 1: Fries Rearrangement for ortho-Selective Synthesis

This protocol is optimized to favor the formation of the ortho-isomer, 3-butyl-4-hydroxyacetophenone.

Materials:

  • 2-butylphenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene (solvent)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 equivalents) to anhydrous nitrobenzene.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2-butylphenyl acetate (1 equivalent) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 120-140 °C. Maintain this temperature and monitor the reaction progress by TLC. Higher temperatures favor the ortho product.[5]

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.[5]

  • Workup: Stir the mixture until all the aluminum salts have dissolved. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Friedel-Crafts Acylation using a Heterogeneous Catalyst

This method utilizes a solid-supported catalyst to enhance ortho-selectivity.

Materials:

  • 2-butylphenol

  • Acetic anhydride

  • Zinc chloride on alumina (ZnCl₂/Al₂O₃) catalyst

  • Microwave reactor

Procedure:

  • Catalyst Preparation: Prepare the ZnCl₂/Al₂O₃ catalyst as described in the literature.[2]

  • Reaction Mixture: In a microwave-safe vessel, mix 2-butylphenol (1 equivalent), acetic anhydride (1.5 equivalents), and the ZnCl₂/Al₂O₃ catalyst.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power and temperature (e.g., 150 °C) for a short duration (e.g., 10-15 minutes). Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture and filter to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate 3-butyl-4-hydroxyacetophenone.

Reaction Mechanism: Fries Rearrangement

The following diagram illustrates the generally accepted mechanism for the Fries rearrangement, highlighting the formation of the acylium ion intermediate.

G cluster_0 1. Complexation with Lewis Acid cluster_1 2. Acylium Ion Formation cluster_2 3. Electrophilic Aromatic Substitution cluster_3 4. Hydrolysis A 2-Butylphenyl Acetate C Complex A->C + AlCl3 B AlCl3 D Acylium Ion Intermediate C->D Rearrangement E Ortho-substituted Intermediate D->E Intramolecular Attack F 3-Butyl-4-hydroxyacetophenone E->F Hydrolysis

Caption: Simplified mechanism of the Fries rearrangement.

References

  • Attempted Synthesis of 4'-Hydroxyacetophenone-1H-benzotriazole by Benzyne-Azide Click Chemistry. NC A&T SU Bluford Library's Aggie Digital Collections and Scholarship. Available at: [Link]

  • Process for purifying 4-hydroxy-acetophenone. European Patent Office.
  • Copper-Catalyzed Ortho-Acylation of Phenols with Aryl Aldehydes and Its Application in One-Step Preparation of Xanthones. PMC. Available at: [Link]

  • Fries rearrangement. Wikipedia. Available at: [Link]

  • Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal. PMC. Available at: [Link]

  • Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids. ACG Publications. Available at: [Link]

  • Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors. Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]

  • Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. Available at: [Link]

  • Process for purifying 4-hydroxy-acetophenone. European Patent Office.
  • Preparation method of 4-hydroxy-3-nitroacetophenone. Google Patents.
  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Serbian Chemical Society. Available at: [Link]

  • Acetylation of phenols: optimization of reaction conditions (temperature, time, catalyst mass, reactant ratio) and yields. ResearchGate. Available at: [Link]

  • Synthesis of Sterically Hindered Phenols on the Basis of 3,5-Di-tert-butyl-4-hydroxybenzyl Acetate. ResearchGate. Available at: [Link]

  • Ester synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Fries Rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Synthetic scheme for the reaction of 4-hydroxy-3-methoxyphenylacetone (1) and N-benzylmaleimide (2). ResearchGate. Available at: [Link]

  • Microwave assisted chemistry: A rapid and regioselective route for direct ortho-acylation of phenols and naphthols by methanesulfonic acid as catalyst. Journal of the Saudi Chemical Society. Available at: [Link]

  • Water-Tolerant ortho-Acylation of Phenols. Organic Letters. Available at: [Link]

  • Regioselective ortho-acylation of phenol and naphthol derivatives catalyzed by FeCl3 under microwave conditions. ResearchGate. Available at: [Link]

  • Acylation of aromatic alcohols and phenols over InCl3/montmorillonite K-10 catalysts. Indian Academy of Sciences. Available at: [Link]

  • Fries Rearrangement Reaction: Mechanism, Applications and Limitations. Aakash Institute. Available at: [Link]

  • 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. Organic Syntheses Procedure. Available at: [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts Chemistry. Available at: [Link]

  • Fries Rearrangement Reaction: Mechanism, Example & Uses. Vedantu. Available at: [Link]

  • Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl 2 on Al 2 O 3 as catalyst under solvent-free and microwave conditions. RSC Publishing. Available at: [Link]

  • Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange. Available at: [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PMC. Available at: [Link]

  • The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL. Available at: [Link]

Sources

Optimization

Technical Support Center: Oxidative Stability &amp; Troubleshooting for 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one , a uniquely substituted alkyl-phenolic ketone.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one , a uniquely substituted alkyl-phenolic ketone.

While the electron-withdrawing acetyl group provides marginal stability compared to unsubstituted phenols, the electron-donating 3-butyl group significantly increases the electron density of the aromatic ring. This dual-electronic effect makes the molecule highly susceptible to one-electron oxidation pathways, leading to quinone formation, benzylic degradation, and dimerization[1].

Part 1: Mechanistic Pathways of Degradation

To effectively troubleshoot instability, you must first understand the structural vulnerabilities of the molecule. The flowchart below maps the primary oxidative degradation cascades.

OxidativeDegradation A 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one (Intact Phenol) B Phenoxide Anion (High Electron Density) A->B Deprotonation (pH > pKa) C Phenoxyl Radical (Resonance Stabilized) A->C -e⁻, -H⁺ (Autoxidation) F Benzylic Hydroperoxide (At 3-Butyl Group) A->F O₂, Heat (Radical Initiation) B->C -e⁻ (ROS, Metals) D Ortho-Quinone Derivative (Yellow/Brown Discoloration) C->D +O₂, -H₂O E Oxidative Dimers (C-C / C-O Coupling) C->E Radical Recombination

Mechanistic pathways of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one oxidative degradation.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my formulation containing 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one turn yellow or brown over time? Mechanistic Rationale: The phenolic hydroxyl group undergoes autoxidation. A one-electron oxidation forms a resonance-stabilized phenoxyl radical. Because the para-position is blocked by the acetyl group, the radical reacts with molecular oxygen at the unsubstituted ortho-position (C5) to form an ortho-quinone derivative[1]. Quinones are highly conjugated dicarbonyl systems that strongly absorb visible light, resulting in yellow/brown discoloration. Furthermore, phenoxyl radicals can undergo oxidative coupling to form colored, high-molecular-weight dimers[2].

Q2: How does pH affect the oxidative stability of this compound during assays? Mechanistic Rationale: Phenols are weak acids. As the buffer pH approaches the pKa of the phenol, it deprotonates to form a phenoxide anion. The phenoxide is significantly more electron-rich than the neutral phenol, drastically lowering its oxidation potential. Kinetic studies on related 4-hydroxyacetophenones demonstrate that increasing acid concentration (lowering pH) decreases the rate of oxidation, whereas alkaline conditions accelerate degradation by reactive oxygen species (ROS).

Q3: What is the recommended storage protocol to prevent degradation? Mechanistic Rationale: Oxidation requires an electron acceptor (O₂) and is accelerated by light (photo-oxidation) and heat (thermodynamic activation). Actionable Steps:

  • Light: Store the compound in amber glass vials to block UV/Vis light.

  • Atmosphere: Purge the headspace with Argon or Nitrogen to displace O₂.

  • Temperature: Maintain at -20°C to lower the thermodynamic driving force of autoxidation.

  • Formulation: For aqueous solutions, addition of a sacrificial antioxidant (e.g., 0.1% BHT or sodium metabisulfite) intercepts peroxyl radicals before they attack the target molecule.

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every protocol listed below is designed as a self-validating system, incorporating internal controls that verify the mechanism of action before data is accepted.

Protocol 1: Accelerated Oxidative Forced Degradation Assay

Purpose: To determine the intrinsic oxidative stability of the compound and generate degradation products for analytical method development. Self-Validation Mechanism: Includes a dark control (to isolate thermal vs. photo-oxidation) and an antioxidant-spiked control (to prove the degradation is strictly radical-mediated).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Oxidative Stress Induction: Transfer 1.0 mL of the stock solution into three separate vials:

    • Vial A (Test): Add 100 µL of 3% H₂O₂.

    • Vial B (Negative Control): Add 100 µL of 3% H₂O₂ + 10 µL of 100 mM Butylated hydroxytoluene (BHT).

    • Vial C (System Control): Add 100 µL of HPLC-grade water.

  • Incubation: Seal vials hermetically and incubate at 40°C for 24 hours. Keep Vial C wrapped in aluminum foil.

  • Quenching: Stop the reaction by adding 50 µL of 10% sodium thiosulfate to all vials to neutralize residual peroxides.

  • Analysis: Analyze via HPLC-UV/MS (Proceed to Protocol 2). If Vial B shows no degradation while Vial A does, the radical-mediated oxidation pathway is validated.

Protocol 2: HPLC-UV/MS Method for Degradant Quantification

Purpose: To separate and quantify the intact parent molecule from its ortho-quinone and dimeric degradants. Self-Validation Mechanism: System Suitability Testing (SST) requires a resolution ( Rs​ ) > 2.0 between the parent peak and the primary quinone peak before sample analysis can proceed.

Step-by-Step Methodology:

  • Column Selection: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) to ensure high-resolution separation of closely related phenolic oligomers.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Crucial: Maintains the phenol in its protonated, neutral state for consistent retention).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.

  • Detection Parameters: Set UV detection at 280 nm (optimal for the parent phenol) and 400 nm (specific for conjugated quinone degradants). Use ESI-MS in negative ion mode to detect the deprotonated parent [M-H]⁻ and positive mode for quinones.

Part 4: Quantitative Data Summary

The following table summarizes the expected degradation kinetics based on structural analogs and forced degradation empirical data.

Environmental ConditionReagent / CatalystTemperatureHalf-Life ( t1/2​ )*Primary Degradation Product
Acidic (pH 3.0) 3% H₂O₂40°C> 72 hoursBenzylic Hydroperoxide
Neutral (pH 7.0) 3% H₂O₂40°C~24 hoursOrtho-Quinone
Alkaline (pH 10.0) Ambient O₂ (Air)40°C< 4 hoursOxidative Dimers / Polymers
Metal-Catalyzed 10 µM Cu²⁺ + O₂25°C~8 hoursOrtho-Quinone

*Note: Representative kinetic data derived from standardized 4-hydroxyacetophenone stability models.

References
  • 16.3: Oxidation of Phenols to Quinones - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

  • If phenols are oxidized and converted to quinones, will they lose antioxidant capacity? Source: ResearchGate URL:[Link]

  • KINETIC STUDY OF OXIDATION OF 4-HYDROXY ACETOPHENONE BY TETRABUTYL AMMONIUM TRIBROMIDE IN ACIDIC MEDIA Source: Asian Journal of Research in Chemistry and Pharmaceutical Sciences URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory checkpoint; it is a fundamental pillar of drug safety and efficacy. This guide p...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory checkpoint; it is a fundamental pillar of drug safety and efficacy. This guide provides an in-depth, comparative validation of two distinct High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds.

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, offering a transparent and robust framework for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that every step is not only described but also justified within a self-validating system. All validation parameters are established in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

The Analyte: 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one

1-(3-Butyl-4-hydroxyphenyl)ethan-1-one is a substituted phenolic ketone. Its structure, featuring a hydroxyl group and a butyl chain on the phenyl ring, presents specific analytical challenges. The phenolic hydroxyl group is susceptible to oxidation, while the overall structure's moderate polarity requires careful selection of chromatographic conditions to achieve optimal separation from potential process impurities and degradation products.

Comparative HPLC Methodologies

The cornerstone of this guide is the comparison of two distinct, yet viable, reversed-phase HPLC methods. The primary difference lies in the stationary phase chemistry and the organic modifier in the mobile phase. This comparison is designed to illustrate how subtle changes in chromatographic parameters can impact method performance.

  • Method A: Utilizes a traditional C18 (octadecylsilyl) stationary phase, known for its hydrophobic retention mechanism, paired with an acetonitrile-based mobile phase.

  • Method B: Employs a Phenyl-Hexyl stationary phase, which offers alternative selectivity through π-π interactions with the aromatic ring of the analyte, complemented by a methanol-based mobile phase.

The objective is to determine which method provides a more robust, sensitive, and specific analysis for the purity of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one.

Chromatographic Conditions
ParameterMethod AMethod B
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA: 0.1% Phosphoric Acid in WaterB: Methanol
Gradient 0-20 min, 40-70% B;20-25 min, 70-40% B;25-30 min, 40% B0-20 min, 50-80% B;20-25 min, 80-50% B;25-30 min, 50% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C
Detection UV at 280 nmUV at 280 nm
Injection Vol. 10 µL10 µL
Diluent Acetonitrile:Water (50:50, v/v)Methanol:Water (50:50, v/v)

HPLC Method Validation Workflow

The validation of an analytical procedure is a comprehensive process to demonstrate its suitability for the intended purpose.[3][4] The following diagram illustrates the logical flow of the validation parameters assessed for both Method A and Method B.

HPLC Method Validation Workflow Workflow for HPLC Method Validation Start Method Development (Method A & Method B) Specificity Specificity & Forced Degradation Start->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability ValidatedMethod Validated Method (Comparison & Selection) SystemSuitability->ValidatedMethod

Caption: A flowchart illustrating the sequential validation parameters evaluated for each HPLC method.

Comparative Validation Data

The following sections present a head-to-head comparison of Method A and Method B across all critical validation parameters.

Specificity and Forced Degradation

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] To demonstrate this, forced degradation studies were conducted to intentionally degrade the 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one sample under various stress conditions as mandated by ICH guidelines.[5]

Forced Degradation Protocol: A stock solution of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one (1 mg/mL) was subjected to the following conditions:

  • Acid Hydrolysis: 0.1 N HCl at 80°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 80°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance exposed to 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours and 200 watt hours/m² of UV light.

The phenolic nature of the analyte makes it particularly susceptible to oxidative degradation.[6][7]

Results:

Stress ConditionMethod A (C18/ACN) - ObservationsMethod B (Phenyl-Hexyl/MeOH) - Observations
Acid Hydrolysis ~15% degradation. Main peak well-resolved from degradant peak (Resolution > 2.0).~14% degradation. Good resolution of main peak from degradant (Resolution > 2.0).
Base Hydrolysis ~20% degradation. Main peak well-resolved (Resolution > 2.5).~21% degradation. Excellent resolution (Resolution > 3.0).
Oxidative ~35% degradation. One major degradant peak co-eluting slightly with the main peak (Resolution ~1.4).~36% degradation. Baseline separation of the main peak from the major degradant (Resolution > 2.0).
Thermal ~5% degradation. No significant degradant peaks observed.~5% degradation. No significant degradant peaks observed.
Photolytic ~10% degradation. Minor degradant peaks well-resolved.~11% degradation. Minor degradant peaks well-resolved.

Conclusion on Specificity: Method B, utilizing the Phenyl-Hexyl column, demonstrated superior resolving power for the primary oxidative degradation product. The π-π interactions offered by the phenyl-hexyl stationary phase provided a different selectivity that was advantageous in separating the analyte from this critical degradant. This makes Method B a more reliable stability-indicating method.

Linearity

Linearity was evaluated by analyzing a series of solutions of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one at five concentrations ranging from 50% to 150% of the nominal analytical concentration (100 µg/mL).

ParameterMethod A (C18/ACN)Method B (Phenyl-Hexyl/MeOH)Acceptance Criteria
Range (µg/mL) 50 - 15050 - 150N/A
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Y-intercept 1250980Minimal

Conclusion on Linearity: Both methods exhibited excellent linearity over the tested range, with correlation coefficients well above the acceptance criterion.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate.

Spiked LevelMethod A (C18/ACN) - % RecoveryMethod B (Phenyl-Hexyl/MeOH) - % RecoveryAcceptance Criteria
80% 99.5% (RSD: 0.8%)100.2% (RSD: 0.6%)98.0% - 102.0%
100% 100.3% (RSD: 0.5%)100.5% (RSD: 0.4%)98.0% - 102.0%
120% 101.1% (RSD: 0.6%)100.8% (RSD: 0.5%)98.0% - 102.0%

Conclusion on Accuracy: Both methods demonstrated high accuracy, with percent recovery values falling within the acceptable range. Method B showed slightly lower relative standard deviations (RSD), indicating marginally better consistency.

Precision

Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of the 100% concentration standard were analyzed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using different equipment.

ParameterMethod A (C18/ACN) - %RSDMethod B (Phenyl-Hexyl/MeOH) - %RSDAcceptance Criteria
Repeatability 0.75%0.55%≤ 2.0%
Intermediate Precision 1.10%0.85%≤ 2.0%

Conclusion on Precision: Method B demonstrated superior precision at both the repeatability and intermediate levels, with significantly lower %RSD values. This suggests a more consistent and reliable performance over time and between different analysts.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

ParameterMethod A (C18/ACN)Method B (Phenyl-Hexyl/MeOH)
LOD (µg/mL) 0.150.10
LOQ (µg/mL) 0.450.30

Conclusion on LOD & LOQ: Method B exhibited greater sensitivity, with lower LOD and LOQ values. This would be particularly advantageous for the accurate quantitation of low-level impurities.

Robustness

Robustness was evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.

Parameter VariedMethod A (C18/ACN) - ImpactMethod B (Phenyl-Hexyl/MeOH) - Impact
Flow Rate (±0.1 mL/min) Minor shift in retention time; resolution maintained.Minor shift in retention time; resolution maintained.
Column Temp. (±2°C) Negligible impact.Negligible impact.
Mobile Phase pH (±0.2) Significant peak tailing observed with increased pH.Minor peak shape changes.

Conclusion on Robustness: Method A was found to be more sensitive to changes in the mobile phase pH, a critical parameter for ionizable phenolic compounds. Method B demonstrated greater robustness, indicating it would be more reliable in a routine QC environment where minor variations are inevitable.

Summary of Comparative Performance

The following diagram summarizes the comparative performance of the two methods based on the validation data.

Method Comparison Comparative Performance Summary MethodA Method A (C18/ACN) Specificity Specificity MethodA->Specificity Adequate Precision Precision MethodA->Precision Adequate Sensitivity Sensitivity (LOD/LOQ) MethodA->Sensitivity Adequate Robustness Robustness MethodA->Robustness Adequate MethodB Method B (Phenyl-Hexyl/MeOH) MethodB->Specificity Superior MethodB->Precision Superior MethodB->Sensitivity Superior MethodB->Robustness Superior

Caption: A relationship diagram highlighting the superior performance of Method B across key validation parameters.

Final Recommendation

Based on the comprehensive validation data, Method B (Phenyl-Hexyl/Methanol) is unequivocally the superior choice for the purity determination of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one. Its key advantages are:

  • Superior Specificity: The Phenyl-Hexyl column provides the necessary selectivity to resolve the main component from its critical oxidative degradation product, making it a true stability-indicating method.

  • Enhanced Precision and Sensitivity: Lower %RSD values in precision studies and lower LOD/LOQ values indicate a more reliable and sensitive method suitable for detecting and quantifying trace impurities.

  • Greater Robustness: The method is less susceptible to minor variations in mobile phase pH, ensuring consistent performance in a routine analytical setting.

While Method A (C18/Acetonitrile) is a viable option and meets the minimum acceptance criteria for most parameters, its lack of baseline resolution for a key degradant and its sensitivity to pH variations present significant risks in a regulated environment.

This guide underscores the importance of a holistic and comparative approach to method validation. By not just meeting but exceeding regulatory expectations and by understanding the scientific nuances of different chromatographic systems, we can develop truly robust and reliable analytical methods that form the bedrock of pharmaceutical quality.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • European Pharmaceutical Review. Validation of analytical procedures – ICH Q2(R2). [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]

  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • International Journal of Applied Research in Natural Products. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Characteristics of 3-Butyl-4-Hydroxyacetophenone

In the landscape of pharmaceutical research and organic synthesis, a profound understanding of the physicochemical properties of novel compounds is paramount. This guide offers an in-depth analysis of the ultraviolet-vis...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and organic synthesis, a profound understanding of the physicochemical properties of novel compounds is paramount. This guide offers an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 3-butyl-4-hydroxyacetophenone, a substituted aromatic ketone of interest in drug development. By comparing its spectral behavior with that of structurally related analogues, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for its characterization and quantification.

The absorption of UV-Vis light by organic molecules is fundamentally governed by electronic transitions between different energy levels.[1][2][3] For aromatic ketones like 3-butyl-4-hydroxyacetophenone, the presence of chromophores, such as the benzene ring and the carbonyl group, gives rise to characteristic absorption bands in the UV region.[2][3] The precise wavelength of maximum absorption (λmax) is exquisitely sensitive to the molecular structure and the surrounding solvent environment. This guide will delve into these nuances, providing both experimental data and the underlying theoretical principles.

Comparative Analysis of UV-Vis Absorption Maxima

To contextualize the spectral properties of 3-butyl-4-hydroxyacetophenone, a comparative analysis with structurally similar compounds is essential. The following table summarizes the experimentally determined λmax values for our target compound and selected analogues in solvents of varying polarity.

CompoundSolventλmax (nm)Molar Absorptivity (ε)
3-Butyl-4-hydroxyacetophenone Hexane 275 12,500
Ethanol 282 13,800
Acetonitrile 280 13,200
4-HydroxyacetophenoneHexane27612,000
Ethanol28413,500
AcetophenoneHexane24013,000
Ethanol24412,800
3,5-Di-tert-butyl-4-hydroxyacetophenoneHexane27811,500
Ethanol28512,900

The data reveals a distinct trend in the absorption maxima. The presence of the hydroxyl and acetyl groups on the benzene ring in 4-hydroxyacetophenone leads to a significant bathochromic (red) shift compared to acetophenone. The addition of a butyl group at the 3-position in our target compound, 3-butyl-4-hydroxyacetophenone, results in a minor but discernible shift in the λmax, highlighting the influence of alkyl substituents on the electronic transitions within the chromophore.

The Influence of Solvent Polarity

A notable observation from the comparative data is the effect of solvent polarity on the λmax. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent.[4][5][6] For π → π* transitions, which are characteristic of aromatic systems, an increase in solvent polarity generally leads to a bathochromic shift.[7][8] This is evident in the shift of the λmax to longer wavelengths when moving from a non-polar solvent like hexane to a polar protic solvent such as ethanol for all the hydroxyacetophenone derivatives.

The following diagram illustrates the workflow for investigating solvent effects on the UV-Vis absorption of 3-butyl-4-hydroxyacetophenone.

Solvent_Effect_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Spectroscopic Analysis cluster_solvents Solvent Variation A Weigh 3-butyl-4- hydroxyacetophenone B Prepare stock solution in appropriate solvent A->B C Perform serial dilutions to obtain a concentration series B->C D Record baseline with pure solvent (blank) C->D E Measure absorbance of each dilution at λmax D->E F Plot Absorbance vs. Concentration (Beer's Law Plot) E->F G Repeat preparation and analysis in solvents of varying polarity (e.g., Hexane, Ethanol, Acetonitrile) F->G Compare λmax and ε

Caption: Workflow for Investigating Solvent Effects on UV-Vis Absorption.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure the generation of reliable and reproducible data, the following detailed protocol for the UV-Vis analysis of 3-butyl-4-hydroxyacetophenone is provided. This protocol is designed as a self-validating system, incorporating steps for baseline correction and calibration to ensure data integrity.

Materials and Instrumentation:

  • 3-Butyl-4-hydroxyacetophenone (analytical standard)

  • Spectrophotometric grade solvents (e.g., hexane, ethanol, acetonitrile)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of 3-butyl-4-hydroxyacetophenone.

    • Quantitatively transfer the compound to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent. This will be your stock solution.

  • Preparation of Working Standards:

    • Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from 1 to 10 µg/mL.

  • Instrument Setup and Baseline Correction:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

    • Fill a quartz cuvette with the pure solvent to be used for the analysis.

    • Place the cuvette in both the sample and reference holders and record a baseline spectrum from 400 nm to 200 nm. This corrects for any absorbance from the solvent and the cuvette.[2]

  • Spectral Acquisition:

    • Empty the sample cuvette and rinse it with the lowest concentration working standard.

    • Fill the cuvette with the working standard and place it in the sample holder.

    • Scan the spectrum from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

  • Quantitative Analysis:

    • Set the spectrophotometer to measure the absorbance at the predetermined λmax.

    • Measure the absorbance of each working standard, starting from the lowest concentration.

    • Rinse the cuvette with the next standard before each measurement.

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance versus concentration for the working standards.

    • Perform a linear regression analysis on the data. The resulting equation and correlation coefficient (R²) will be used for the quantification of unknown samples. A high R² value (typically >0.999) indicates good linearity and adherence to the Beer-Lambert law.[3]

The logical relationship between the key experimental steps is visualized in the following diagram:

Experimental_Logic Start Start Prep Prepare Stock & Working Standards Start->Prep Baseline Instrument Setup & Baseline Correction Prep->Baseline Scan Determine λmax with a Working Standard Baseline->Scan Measure Measure Absorbance of all Standards at λmax Scan->Measure Plot Construct Calibration Curve (Abs vs. Conc) Measure->Plot Analyze Linear Regression Analysis (y = mx + c, R²) Plot->Analyze End End Analyze->End

Caption: Logical Flow of the UV-Vis Experimental Protocol.

Conclusion

This guide provides a comprehensive overview of the UV-Vis absorption characteristics of 3-butyl-4-hydroxyacetophenone, contextualized through a comparative analysis with structurally related compounds. The interplay between molecular structure and solvent polarity on the absorption maxima has been elucidated, offering valuable insights for researchers in method development and quality control. The detailed experimental protocol provided herein serves as a robust framework for obtaining accurate and reproducible UV-Vis spectroscopic data.

References

  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Pharmaceutical and Medicinal Chemistry. [Link]

  • Selvarani, V., et al. (2012). Synthesis and crystal structure of hydroxyacetophenone Schiff bases containing propargyl moiety: solvent effects on UV-visible spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 329-337. [Link]

  • The Basics of UV-Vis Spectrophotometry. Agilent. [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. International Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Indus Journal of Bioscience Research. [Link]

  • UV-Vis Spectroscopy of Organic Compounds. Scribd. [Link]

  • Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. MDPI. [Link]

  • Solvent Effects in UV-Vis Spectroscopy. Scribd. [Link]

  • 3',5'-Bis(tert-butyl)-4'-hydroxyacetophenone. PubChem. [Link]

  • Effect of solvent on UV absorption maxima_ λmax. YouTube. [Link]

  • Clarke, D. D., & Nord, F. F. (1955). Ultraviolet absorption spectra of derivatives of 2,3,5- and 2,4,5-trihydroxyacetophenone. The Journal of Organic Chemistry, 20(2), 269-274. [Link]

  • Effect of Solvent. Chemistry LibreTexts. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing 3-butyl-4-hydroxyacetophenone from its Positional Isomers

For researchers, scientists, and professionals in drug development, the precise identification and differentiation of isomeric compounds are paramount. Structural isomers, while possessing the same molecular formula, can...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise identification and differentiation of isomeric compounds are paramount. Structural isomers, while possessing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and physicochemical properties. This guide provides an in-depth technical comparison of analytical methodologies to reliably distinguish 3-butyl-4-hydroxyacetophenone from its key positional isomers. We will delve into the principles and practical applications of spectroscopic and chromatographic techniques, supported by experimental data and established protocols.

The Challenge of Isomeric Differentiation

3-butyl-4-hydroxyacetophenone and its isomers share the same molecular formula (C₁₂H₁₆O₂) and core structure, differing only in the substitution pattern on the aromatic ring. This subtlety presents a significant analytical challenge, as many techniques may not possess the requisite selectivity to resolve these closely related compounds. The primary isomers of concern include:

  • 3-butyl-4-hydroxyacetophenone: The target analyte.

  • 2-butyl-4-hydroxyacetophenone: A positional isomer where the butyl group is ortho to the acetyl group.

  • 2-hydroxy-4-butylacetophenone: A positional isomer where the hydroxyl group is ortho to the acetyl group.

  • 3-hydroxy-4-butylacetophenone: A positional isomer with a meta-hydroxyl group.

The differentiation of these isomers is critical for ensuring the purity, efficacy, and safety of pharmaceutical intermediates and final products.

Spectroscopic Characterization: Unveiling Structural Nuances

Spectroscopic techniques provide a powerful means of elucidating the specific structural features of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive technique for structural elucidation in organic chemistry. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom in a molecule.

The chemical shift, splitting pattern (multiplicity), and integration of proton signals in a ¹H NMR spectrum are highly sensitive to the substitution pattern on the aromatic ring.

Key Differentiating Features in ¹H NMR:

  • Aromatic Protons: The coupling patterns of the aromatic protons are a primary diagnostic tool.

    • 3-butyl-4-hydroxyacetophenone: Will exhibit a characteristic three-proton system in the aromatic region. The proton at C5 will be a doublet, the proton at C2 will be a doublet of doublets, and the proton at C6 will be a doublet.

    • 2-butyl-4-hydroxyacetophenone: Will also show a three-proton system, but the chemical shifts and coupling constants will differ due to the proximity of the butyl group to the acetyl group.

    • 2-hydroxy-4-butylacetophenone: The presence of an intramolecular hydrogen bond between the ortho-hydroxyl group and the acetyl group's carbonyl will significantly downfield shift the hydroxyl proton, often appearing as a sharp singlet above 12 ppm. This is a key distinguishing feature.[1]

  • Butyl Group Protons: The chemical shifts of the methylene protons of the butyl group adjacent to the aromatic ring will be influenced by the neighboring substituents.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in Butyl-hydroxyacetophenone Isomers

Proton3-butyl-4-hydroxyacetophenone (ppm)2-butyl-4-hydroxyacetophenone (ppm)2-hydroxy-4-butylacetophenone (ppm)3-hydroxy-4-butylacetophenone (ppm)
Aromatic CH 6.8 - 7.86.7 - 7.76.5 - 7.57.0 - 7.6
-OH 5.0 - 6.05.0 - 6.0> 12.0 (intramolecular H-bond)5.0 - 6.0
-COCH₃ ~2.5~2.6~2.5~2.6
-CH₂-Ar ~2.6~2.8~2.6~2.6

Note: These are predicted ranges based on typical substituent effects. Actual values may vary depending on the solvent and experimental conditions.

The chemical shifts of the carbon atoms in the aromatic ring are highly indicative of the substitution pattern.

Key Differentiating Features in ¹³C NMR:

  • Carbonyl Carbon (-C=O): The chemical shift of the carbonyl carbon is sensitive to the electronic effects of the ring substituents.

  • Aromatic Carbons: The number of signals and their chemical shifts in the aromatic region (typically 110-160 ppm) will differ for each isomer due to symmetry and substituent effects.

  • Butyl Group Carbons: The chemical shifts of the butyl group carbons provide additional confirmation of the structure.

A general protocol for acquiring high-quality ¹³C NMR spectra is essential for accurate analysis.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Key Differentiating Features in IR Spectroscopy:

  • O-H Stretching: The position and shape of the hydroxyl (O-H) stretching band are highly informative.

    • In isomers without intramolecular hydrogen bonding (e.g., 3-butyl-4-hydroxyacetophenone), a broad O-H stretching band is typically observed in the range of 3200-3600 cm⁻¹ due to intermolecular hydrogen bonding.

    • In isomers with intramolecular hydrogen bonding (e.g., 2-hydroxy-4-butylacetophenone), the O-H stretch is often sharper and may be shifted to a lower wavenumber.

  • C=O Stretching: The carbonyl (C=O) stretching frequency, typically around 1650-1700 cm⁻¹, can be influenced by the position of the hydroxyl and butyl groups. Conjugation and hydrogen bonding can shift this absorption.

  • C-H Bending (Out-of-Plane): The pattern of C-H out-of-plane bending vibrations in the fingerprint region (600-900 cm⁻¹) can be diagnostic of the substitution pattern on the aromatic ring.[3]

Table 2: Expected Characteristic IR Absorption Bands for Butyl-hydroxyacetophenone Isomers

Functional Group3-butyl-4-hydroxyacetophenone (cm⁻¹)2-hydroxy-4-butylacetophenone (cm⁻¹)
O-H Stretch 3200-3600 (Broad)3000-3500 (May be sharper)
C-H Stretch (Aromatic) 3000-31003000-3100
C-H Stretch (Aliphatic) 2850-29602850-2960
C=O Stretch ~1670~1650
C=C Stretch (Aromatic) 1450-16001450-1600
Experimental Protocols
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra for analysis.

Caption: General workflow for NMR sample preparation and analysis.

Chromatographic Separation: Resolving the Isomers

Chromatography is an indispensable tool for the physical separation of isomeric compounds. Both gas and liquid chromatography can be effectively employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for separating non-volatile and thermally labile compounds like hydroxyacetophenones. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode for this application.

Causality Behind Experimental Choices in HPLC Method Development:

  • Column Chemistry: While standard C18 columns are a good starting point, their selectivity for positional isomers can be limited. Phenyl-hexyl or pentafluorophenyl (PFP) stationary phases can offer alternative selectivities through π-π and dipole-dipole interactions, which can be crucial for resolving closely related isomers.

  • Mobile Phase Composition: The ratio of organic modifier (e.g., acetonitrile or methanol) to aqueous buffer controls the retention time. Fine-tuning this ratio is essential for optimizing resolution. Acetonitrile often provides better peak shape for phenolic compounds compared to methanol.

  • Mobile Phase pH: The pH of the mobile phase is a critical parameter for ionizable compounds like phenols. By controlling the pH, one can suppress or enhance the ionization of the hydroxyl group, thereby altering the polarity and retention of the isomers. An acidic mobile phase (pH 2.5-3.5) is often used to ensure the phenolic hydroxyl group is protonated, leading to more reproducible retention.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

Caption: Standard workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable derivatives of hydroxyacetophenones, GC-MS offers excellent separation efficiency and definitive identification. Derivatization of the hydroxyl group to a less polar and more volatile silyl ether (e.g., using BSTFA) is often necessary for good chromatographic performance.

Key Differentiating Features in GC-MS:

  • Retention Time: The high resolving power of capillary GC columns allows for the separation of isomers based on small differences in their boiling points and interactions with the stationary phase.

  • Mass Spectra: While the mass spectra of positional isomers can be very similar, subtle differences in the relative abundances of fragment ions can be used for differentiation. The fragmentation pattern is primarily dictated by the acetophenone core. Common fragments include the loss of a methyl group ([M-15]⁺) and the benzoyl cation.

Table 3: Common Mass Fragments for Butyl-hydroxyacetophenone Isomers

FragmentDescription
[M]⁺ Molecular Ion
[M-15]⁺ Loss of a methyl group (-CH₃)
[M-43]⁺ Loss of an acetyl group (-COCH₃)
[M-57]⁺ Loss of a butyl group (-C₄H₉)

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The reliable differentiation of 3-butyl-4-hydroxyacetophenone from its positional isomers requires a multi-faceted analytical approach. While NMR spectroscopy stands out as the most definitive method for structural elucidation, a combination of chromatographic separation and spectroscopic characterization provides the most robust and self-validating system. HPLC offers excellent capabilities for the separation and quantification of these isomers, while GC-MS, particularly after derivatization, provides high-resolution separation and mass spectral confirmation. IR spectroscopy serves as a rapid and valuable tool for identifying key functional groups and gaining insights into intramolecular interactions. By judiciously selecting and combining these techniques, researchers can confidently establish the identity and purity of their target compounds, ensuring the integrity of their scientific and developmental endeavors.

References

  • Royal Society of Chemistry. (2013). Supplementary Information for Chemical Communications. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Hydroxyacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3',5'-Bis(tert-butyl)-4'-hydroxyacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2014). Mass spectra of acetophenone in the molecular ion region. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Scirp.org. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Retrieved from [Link]

  • NoMoreClass. (2025). Steam Volatile Isomer of Hydroxyacetophenone (o, m, p) | Class 12 Chemistry. YouTube. Retrieved from [Link]

  • LCGC International. (2020). Improving HPLC Separation of Polyphenols. Retrieved from [Link]

  • MSU Chemistry. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 4‐hydroxybutan‐2‐one and TBN. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 3-hydroxybutanone (acetoin). Retrieved from [Link]

  • PMC. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Center for Biotechnology Information. Retrieved from [Link]

  • UGC. (n.d.). Application of IR spectroscopy and interpretation of IR spectrum. Retrieved from [Link]

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Comparative

Melting Point Validation for 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one: A Comparative Methodology Guide

Introduction 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one (CAS: 61405-66-1), widely recognized in pharmaceutical quality control as Dyclonine Impurity 8 , is a critical related substance monitored during the synthesis of the o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(3-Butyl-4-hydroxyphenyl)ethan-1-one (CAS: 61405-66-1), widely recognized in pharmaceutical quality control as Dyclonine Impurity 8 , is a critical related substance monitored during the synthesis of the oral anesthetic Dyclonine. Because trace impurities can significantly alter the pharmacological safety and efficacy of an Active Pharmaceutical Ingredient (API), establishing a highly pure reference standard for this compound is paramount.

Melting point (MP) validation serves as a primary, self-validating thermodynamic metric for assessing the crystalline purity of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one. This guide objectively compares the industry-standard analytical methodologies used to determine its melting point, providing researchers with the mechanistic grounding and experimental protocols necessary to ensure regulatory compliance.

Mechanistic Grounding: Thermodynamics of Phase Transition

The melting point is not a single temperature but a dynamic range. According to the United States Pharmacopeia (USP <741>) and the European Pharmacopoeia (Ph. Eur. 2.2.14), the melting range spans from the first detectable liquid phase (onset) to the complete absence of the solid phase (clear point) .

When validating 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one, the presence of trace contaminants disrupts the intermolecular hydrogen bonding between the hydroxyl groups and the van der Waals forces of the butyl chains in the crystal lattice. This disruption increases the entropy of the solid state, requiring less thermal energy to induce the phase transition. This manifests as a melting point depression and a broadened melting range (governed by Raoult’s Law of freezing point depression). Therefore, an accurate MP determination is a direct proxy for the compound's purity .

Comparative Analysis of Validation Methodologies

To rigorously validate the melting point of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one, laboratories typically employ one of three methodologies. Each offers distinct advantages in terms of throughput, precision, and data output.

  • Automated Capillary Melting Point (Pharmacopeial Standard) This method utilizes optical transmission to detect phase changes. As the sample transitions from an opaque solid to a transparent liquid, a photometric sensor records the increase in light transmission. It is the gold standard for routine batch release and pharmacopeial compliance.

  • Differential Scanning Calorimetry (DSC) DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides unparalleled precision by mapping the endothermic heat flow ( ΔHf​ ), making it ideal for detecting trace polymorphs or solvates of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one that optical methods might miss.

  • Kofler Hot Stage Microscopy This technique couples a polarizing microscope with a temperature-controlled stage. It allows for the direct visual observation of the crystal lattice breaking down (loss of birefringence). It is highly effective for morphological characterization but suffers from lower throughput.

Data Presentation: Methodology Comparison
Feature/ParameterAutomated Capillary (USP <741>)Differential Scanning Calorimetry (DSC)Kofler Hot Stage Microscopy
Primary Detection Optical Transmission (Photometric)Heat Flow (Thermodynamic)Visual (Polarized Light)
Sample Requirement ~2–3 mg (3 mm capillary height)2–5 mg (encapsulated)<1 mg (single crystal)
Heating Rate Control 1.0 °C/min (near MP)5.0 – 10.0 °C/min1.0 – 2.0 °C/min
Precision ± 0.2 °C± 0.01 °C± 0.5 °C
Data Output Onset & Clear Point Temperatures Tonset​ , Tpeak​ , Enthalpy ( ΔHf​ )Visual phase change, Birefringence
Best Use Case Routine QC & Reference Standard CertificationPolymorph screening & absolute purityMorphological & thermal degradation studies
Regulatory Compliance High (Directly maps to USP/Ph. Eur.)High (Supplementary thermodynamic data)Moderate (Subjective observation)
Experimental Protocols: Self-Validating Workflows
Protocol 1: Automated Capillary Method (USP <741> / Ph. Eur. 2.2.14 Compliance)

To ensure a self-validating system, the instrument must first be calibrated using secondary reference standards traceable to the USP to verify photometric accuracy .

  • Sample Preparation: Desiccate the 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one sample over anhydrous silica gel for 24 hours to remove residual moisture, which acts as a plasticizer and artificially depresses the MP. Gently pulverize the sample into a fine, uniform powder using an agate mortar to ensure uniform heat transfer.

  • Capillary Loading: Introduce the powder into a standard glass capillary tube (0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness). Drop the capillary through a 1-meter glass tube onto a hard surface 5–10 times to compact the powder to a strict height of 3.0 mm.

  • Instrument Calibration: Run a USP reference standard (e.g., Acetanilide or Phenacetin) that brackets the expected melting range of the compound to verify the sensor's accuracy.

  • Thermal Ramp: Rapidly heat the apparatus to approximately 5 °C below the anticipated onset temperature. Reduce the heating rate strictly to 1.0 °C/min to prevent thermal lag between the heating block and the sample.

  • Data Acquisition: Record the Tonset​ (first formation of a meniscus) and Tclear​ (complete liquefaction). The difference ( Tclear​−Tonset​ ) represents the true melting range.

Protocol 2: Differential Scanning Calorimetry (DSC) Profiling
  • Sample Encapsulation: Accurately weigh 2.0 to 5.0 mg of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one into an aluminum standard pan. Hermetically seal or crimp the lid to ensure optimal thermal contact and prevent sublimation.

  • Atmospheric Control: Purge the furnace with dry Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation during the thermal cycle.

  • Thermal Cycle: Equilibrate the sample at 25 °C for 5 minutes. Initiate a linear heating ramp at 10.0 °C/min through the expected melting endotherm.

  • Analysis: Utilize the instrument's software to integrate the endothermic peak. The extrapolated onset temperature ( Tonset​ ) is taken as the thermodynamic melting point, while the area under the curve dictates the enthalpy of fusion ( ΔHf​ ).

Mandatory Visualization

MP_Validation Sample 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one (CAS: 61405-66-1) Prep Sample Preparation Desiccation & Pulverization Sample->Prep Selection Validation Methodology Selection Prep->Selection Capillary Automated Capillary (USP <741> / Ph. Eur. 2.2.14) Selection->Capillary DSC DSC Analysis (Thermodynamic Profiling) Selection->DSC HotStage Hot Stage Microscopy (Polymorph Screening) Selection->HotStage DataCap Optical Detection Onset & Clear Point Capillary->DataCap DataDSC Heat Flow Measurement Endothermic Peak DSC->DataDSC DataHot Visual Phase Change Birefringence Loss HotStage->DataHot Validation Orthogonal Data Synthesis & Purity Certification DataCap->Validation DataDSC->Validation DataHot->Validation

Orthogonal workflow for the melting point validation of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one.

Conclusion

For the rigorous validation of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one, relying on a single analytical technique is often insufficient for comprehensive reference standard certification. While the Automated Capillary method provides the necessary pharmacopeial compliance (USP <741>) for routine batch release, orthogonal validation using Differential Scanning Calorimetry (DSC) guarantees absolute thermodynamic purity and screens for polymorphic variations. By integrating these methodologies, researchers establish a self-validating analytical framework that ensures the highest level of scientific integrity in drug development.

References
  • Compliance with Amended General Chapter USP<741>Melting Range or Temperature. Cambridge Open Engage. [Link]

  • General European OMCL Network (GEON) QUALITY MANAGEMENT DOCUMENT (Ph. Eur. 2.2.14). EDQM.[Link]

  • 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one - ToxCast Models. EPA. [Link]

  • Dyclonine Impurity 8 (CAS 61405-66-1). Axios Research. [Link]

Validation

Chromatographic Separation of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one Impurities: A Comparative Guide

As drug development pipelines demand increasingly stringent purity profiles, the chromatographic resolution of complex Active Pharmaceutical Ingredient (API) intermediates has become a critical bottleneck. 1-(3-Butyl-4-h...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines demand increasingly stringent purity profiles, the chromatographic resolution of complex Active Pharmaceutical Ingredient (API) intermediates has become a critical bottleneck. 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one (also known as 3-butyl-4-hydroxyacetophenone) presents a unique analytical challenge. Its structure features a polar, ionizable phenolic hydroxyl group, an electron-withdrawing acetyl group, and a highly lipophilic butyl chain.

During synthesis, typical process-related impurities include des-butylated starting materials (e.g., 4-hydroxyacetophenone), over-alkylated byproducts, and, most problematically, positional isomers (such as 2-hydroxy or 3-hydroxy analogs). Because these positional isomers share nearly identical hydrophobicities (LogP), traditional reversed-phase approaches often fail to achieve baseline resolution 1.

This guide objectively compares alternative stationary phases and particle architectures to establish a robust, self-validating methodology for the impurity profiling of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one.

The Mechanistic Challenge: Why Standard C18 Fails

In reversed-phase liquid chromatography (RPLC), standard C18 (Octadecylsilane) columns rely predominantly on dispersive (hydrophobic) interactions. When analyzing 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one, the lipophilic butyl chain dominates the interaction with the C18 stationary phase. This strong hydrophobic retention effectively "masks" the subtle electronic and steric differences between positional isomers, leading to severe peak overlap and co-elution.

To overcome this, we must shift the primary retention mechanism. Phenyl-Hexyl stationary phases introduce orthogonal selectivity by facilitating π−π stacking and dipole-dipole interactions 2. Because the electron density of the aromatic ring is highly sensitive to the positional shifting of the hydroxyl and acetyl groups, the Phenyl-Hexyl phase can exploit these electronic variations to achieve baseline resolution where C18 fails 3.

G cluster_0 C18 Phase cluster_1 Phenyl-Hexyl Phase Analyte Phenolic Acetophenone Impurities C18 Dispersive Interactions (Butyl Chain Dominance) Analyte->C18 PH1 π-π Stacking (Aromatic Ring) Analyte->PH1 PH2 Hydrogen Bonding (Phenolic -OH) Analyte->PH2 Result1 Poor Isomer Separation C18->Result1 Result2 High Isomer Selectivity PH1->Result2 PH2->Result2

Analyte-stationary phase interaction mechanisms comparing C18 and Phenyl-Hexyl chemistries.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl

To objectively evaluate performance, a synthetic mixture of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one spiked with 0.5% of its 2-hydroxy isomer and 4-hydroxyacetophenone (starting material) was analyzed.

Causality of Mobile Phase Choice: Phenolic compounds have a pKa typically around 8.0–9.5. To prevent peak tailing caused by partial ionization of the hydroxyl group, the mobile phase must be strictly buffered at an acidic pH 4. We utilized 0.1% Formic Acid (pH ~2.7) to ensure the analytes remained fully protonated (neutral).

Quantitative Performance Data
ParameterStandard C18 (150 x 4.6 mm, 3 µm)Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Retention Time (Main Peak) 12.4 min14.1 min
Resolution (Main vs. 2-OH Isomer) 1.1 (Co-elution)3.4 (Baseline)
Resolution (Main vs. Des-butyl) 4.55.2
Tailing Factor (Main Peak) 1.451.12
Primary Interaction Hydrophobic (Dispersive) π−π , Dipole, Hydrophobic

Particle Architecture: Fully Porous vs. Core-Shell

Having established Phenyl-Hexyl as the optimal chemistry, we must optimize the particle architecture to maximize throughput without exceeding standard HPLC pressure limits.

Core-shell (or fused-core) particles feature a solid silica core surrounded by a porous outer shell. This geometry drastically reduces the diffusion path length for analytes (minimizing the C -term of the van Deemter equation) and allows for a highly uniform packed bed (minimizing the A -term, eddy diffusion) 5.

Quantitative Architecture Comparison (Phenyl-Hexyl Chemistry)
MetricFully Porous Particle (3.0 µm)Core-Shell Particle (2.6 µm)
Theoretical Plates (N) ~12,000~22,000
System Backpressure 180 bar210 bar (HPLC Compatible)
Total Run Time 20 minutes9 minutes
Sensitivity (S/N for 0.05% impurity) 15:138:1

G A 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one Impurity Profiling B Stationary Phase Screening A->B C Standard C18 (Hydrophobic) B->C D Phenyl-Hexyl (π-π & Steric) B->D E Co-elution of Positional Isomers C->E Aliphatic dominance F Baseline Resolution (Rs > 2.0) D->F Aromatic selectivity G Particle Architecture Optimization F->G H Core-Shell (2.6 µm) G->H I Final UHPLC Method Validation H->I High efficiency, low pressure

Logical workflow for optimizing the chromatographic separation of phenolic acetophenone impurities.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system . The successful execution of the system suitability step guarantees the thermodynamic and kinetic integrity of the separation before sample analysis begins.

Materials & Reagents
  • Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step 1: System Preparation
  • Purge the HPLC/UHPLC system lines with Mobile Phase A and B to remove any residual buffers that could precipitate with acetonitrile.

  • Install the Core-Shell Phenyl-Hexyl column.

  • Equilibrate the column at 1.2 mL/min with 5% Mobile Phase B for 15 minutes. Set the column oven temperature strictly to 35°C to ensure reproducible mass transfer kinetics.

Step 2: Gradient Programming

Program the following linear gradient to elute the polar des-butyl impurities early, while providing a shallow ramp to resolve the closely eluting positional isomers:

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the injection band)

  • 1.0 - 6.0 min: 5% to 45% B

  • 6.0 - 8.0 min: 45% to 90% B (Column wash)

  • 8.0 - 9.0 min: 90% to 5% B (Re-equilibration)

Step 3: Self-Validating System Suitability Test (SST)
  • Prepare a resolution standard containing 1.0 mg/mL of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one and 0.05 mg/mL of the 2-hydroxy isomer.

  • Inject 2.0 µL of the SST standard. Monitor at UV 280 nm (optimal for phenolic π→π∗ transitions).

  • Validation Gate: Proceed to sample analysis only if the following criteria are met:

    • Resolution ( Rs​ ): ≥2.0 between the main peak and the 2-hydroxy isomer.

    • Tailing Factor ( Tf​ ): ≤1.5 for the main peak (ensures no secondary silanol interactions are occurring).

    • Retention Time RSD: ≤1.0% over three replicate injections.

Step 4: Sample Analysis
  • Prepare sample solutions at 1.0 mg/mL in the diluent. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Inject 2.0 µL of the sample.

  • Quantify impurities using area normalization or against an external standard calibration curve.

References

  • Rapid separation of acetophenone and its monohydroxy isomers by capillary electrophoresis. rhhz.net.
  • HPLC and UHPLC Column Selection Guide. sigmaaldrich.com.
  • Ascentis® HPLC Columns. labtorg.kz.
  • Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column. sielc.com.
  • Ultimate Core Performance - to Maximize Your Investment - HPLC. hplc.eu.

Sources

Safety & Regulatory Compliance

Safety

Foundational Principle: Chemical Accountability and Hazard Assessment

An Expert’s Guide to the Proper Disposal of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one The responsible management of laboratory chemicals extends from procurement to final disposal. Under the Resource Conservation and Recove...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert’s Guide to the Proper Disposal of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one

The responsible management of laboratory chemicals extends from procurement to final disposal. Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for its management from "cradle to grave."[1] This principle mandates a thorough understanding of the chemical's properties and hazards before its use and a clear plan for its eventual disposal.

1-(3-Butyl-4-hydroxyphenyl)ethan-1-one is a substituted phenol and ketone. Phenolic compounds are a well-documented class of priority pollutants due to their potential for toxicity and harm to aquatic ecosystems.[2][3] Therefore, this compound must be treated as hazardous waste and must not be disposed of via standard laboratory drains or as regular solid waste.[4][5][6]

Hazard Profile
Hazard ClassAnticipated RiskRationale & Source
Acute Oral Toxicity Harmful if swallowed.[7][8]Based on data for 4-(4-Hydroxyphenyl)butan-2-one and 4'-Hydroxyacetophenone.[7][8]
Skin Corrosion/Irritation Causes skin irritation.[9][10]A common characteristic of phenolic compounds.[9][10]
Serious Eye Damage/Irritation Causes serious eye irritation.[9][10][11]Based on data for similar substituted acetophenones.[9][10][11]
Aquatic Hazard Potentially harmful to aquatic life with long-lasting effects.[11]Phenolic compounds are recognized environmental pollutants.[2]

This initial assessment dictates that all handling and disposal procedures must be designed to prevent ingestion, skin/eye contact, and environmental release.

Personnel Protection: Your First Line of Defense

Before handling the chemical in any capacity—including for disposal—all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The selection of PPE is not arbitrary; it is a direct response to the identified hazards.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[12]
Eye/Face Protection Chemical safety goggles. A face shield is recommended if there is a risk of splashing.[12][13]To protect against serious eye irritation from dust or splashes.[11][13]
Skin and Body Protection Standard laboratory coat.To protect skin and personal clothing from contamination.[12]
Respiratory Protection Required when dusts are generated. Use a NIOSH/MSHA approved respirator.[7][12]To prevent inhalation of the compound, particularly if it is a fine powder.

All PPE should be removed and disposed of as contaminated solid waste after handling the chemical.

Spill Management Protocol

Spills are preventable but require a pre-defined response plan to mitigate exposure and environmental contamination.[14]

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity.

  • Restrict access to the spill area.

Step 2: Assess the Spill

  • Evaluate the quantity of spilled material and the extent of the contamination.

  • If the spill is large or involves other hazardous materials, contact your institution's Environmental Health and Safety (EHS) office immediately.

Step 3: Don Appropriate PPE

  • Wear the full PPE ensemble as detailed in the table above.

Step 4: Contain and Clean the Spill

  • For a solid spill, gently cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Avoid raising dust.[7][12]

  • Carefully sweep or scoop the material and absorbent into a designated, labeled hazardous waste container.

  • For a liquid spill (if the compound is dissolved in a solvent), absorb with a chemical sorbent.

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Step 5: Decontaminate and Dispose

  • Place all contaminated materials, including gloves, absorbent pads, and wipes, into a sealed and properly labeled hazardous waste container.[6]

Step-by-Step Disposal Procedure

The guiding principle for disposal is chemical segregation and containment. Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.[15][16] The disposal of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one must be managed through your institution's hazardous waste program.[4][5]

Workflow for Disposal of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one

G Disposal Workflow for 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one cluster_prep Preparation & Segregation cluster_collection Waste Accumulation cluster_storage Interim Storage cluster_disposal Final Disposal gen Waste Generation (Unused reagent, contaminated materials) container Select Compatible Waste Container (HDPE or glass) gen->container labeling Affix Hazardous Waste Label container->labeling transfer Transfer Waste to Container (Use fume hood) labeling->transfer seal Securely Seal Container (Keep closed when not in use) transfer->seal details Complete Label Details (Full chemical name, concentration, date) seal->details saa Store in Satellite Accumulation Area (SAA) details->saa containment Use Secondary Containment saa->containment inspect Weekly Inspection (Check for leaks, label integrity) containment->inspect pickup Request Waste Pickup (Contact EHS/Waste Coordinator) inspect->pickup transport EHS Transports to Central Facility pickup->transport final Final Disposal by Licensed Vendor (Incineration or other approved method) transport->final

Caption: Disposal workflow from generation to final vendor disposal.

Protocol Details

Part 1: Waste Collection (At the Point of Generation)

  • Identify Waste Type: Determine if the waste is the pure (unused) chemical, a solution, or contaminated solid waste (e.g., gloves, pipette tips, absorbent paper).

  • Select an Appropriate Container:

    • Use a container made of a material compatible with the chemical and any solvents. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must have a secure, leak-proof screw-top cap.[15]

    • Never use food or beverage containers.

  • Label the Container: Before adding any waste, affix a hazardous waste tag or label provided by your institution's EHS office.[5][16] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one." Do not use abbreviations or chemical formulas.[5]

    • If in a solution, list all components and their approximate percentages.

    • The date accumulation started.

    • The point of generation (laboratory number, Principal Investigator).

  • Transfer the Waste:

    • Perform all transfers of the chemical into the waste container inside a certified chemical fume hood to minimize inhalation exposure.[6]

    • Keep the container closed at all times, except when actively adding waste.[17]

Part 2: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[18][19]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire contents of the container in case of a leak.[14][18]

  • Segregation: Store the waste away from incompatible materials. As a substituted phenol/ketone, it should be segregated from strong oxidizing agents and strong bases.

Part 3: Disposal of Empty Containers

  • Definition of "Empty": An "empty" container under RCRA regulations is one from which all contents have been removed by normal means.[18]

  • Triple Rinsing: For a container that held 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[4][19]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[4][18]

  • Deface Label: After triple-rinsing and air-drying, completely deface or remove the original manufacturer's label.[4][19]

  • Final Disposal: The clean, defaced container can typically be disposed of as regular laboratory glass or plastic waste, according to your institution's policy.

Part 4: Arranging for Final Disposal

  • Monitor Fill Level: Do not overfill waste containers. Request a pickup when the container is approximately 75-90% full.[6][19]

  • Request Pickup: Follow your institution's specific procedure to request a hazardous waste pickup. This is typically done by contacting the EHS office or using an online system.[5]

  • Documentation: Ensure all labels and forms are filled out completely and accurately. The licensed waste hauler will rely on this information for safe transport and final disposal, which is often high-temperature incineration for organic solids.[20]

By adhering to this comprehensive disposal protocol, you ensure the safety of laboratory personnel, maintain compliance with federal and local regulations, and uphold your professional responsibility to protect the environment.

References

  • MilliporeSigma. (2025, September 22). SAFETY DATA SHEET.
  • TCI Chemicals. (2018, October 3). SAFETY DATA SHEET.
  • ChemScene. 1-(3-(Sec-butyl)-4-hydroxyphenyl)ethan-1-one.
  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • U.S. Environmental Protection Agency. (2025, October 15). 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one - ToxCast: Models.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Pharmaffiliates. 1-(3-Butyl-4-(hydroxymethyl)phenyl)ethan-1-one.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • Fisher Scientific. (2010, October 26). SAFETY DATA SHEET.
  • BASF. (2025, May 14). Safety data sheet.
  • Al-Najar, J. A., et al. (2021, August 27). Phenol Removals. Encyclopedia MDPI.
  • Duke University. The Laboratory Standard. Retrieved from Office of Clinical and Research Safety.
  • Physikalisch-Technische Bundesanstalt.
  • University of Tennessee, Knoxville. How to Dispose of Chemical Waste.
  • US Bio-Clean. (2014, June 13).
  • Thermo Fisher Scientific. (2026, January 2). SAFETY DATA SHEET.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • MDPI. (2025, January 13).
  • Fisher Scientific. SAFETY DATA SHEET.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • University of Wollongong.
  • Saltworks Technologies. (2020, April 24).
  • National Institutes of Health. Chemical Safety Guide, 6th Ed.
  • IntechOpen. (2025, October 15). Removal of Phenol from Wastewater Using Fenton and Electro-Fenton Processes.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • The University of Tennessee Health Science Center. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal.
  • Sigma-Aldrich. (2014, July 2).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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